molecular formula C22H30O7 B15595582 Lophanthoidin E

Lophanthoidin E

Cat. No.: B15595582
M. Wt: 406.5 g/mol
InChI Key: NHVNNHGOOVAQDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lophanthoidin E is a useful research compound. Its molecular formula is C22H30O7 and its molecular weight is 406.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(1,9,10-trihydroxy-4b,8,8-trimethyl-3,4-dioxo-5,6,7,8a,9,10-hexahydrophenanthren-2-yl)propyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30O7/c1-10(9-29-11(2)23)12-15(24)13-14(18(27)16(12)25)22(5)8-6-7-21(3,4)20(22)19(28)17(13)26/h10,17,19-20,24,26,28H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHVNNHGOOVAQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C)C1=C(C2=C(C(=O)C1=O)C3(CCCC(C3C(C2O)O)(C)C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Lophanthoidin E: A Technical Guide to its Isolation and Potential Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for the isolation and biological activity of Lophanthoidin E is limited in the public domain. This guide is compiled based on available information for closely related diterpenoids isolated from the Rabdosia genus and general principles of natural product chemistry and pharmacology. The experimental protocols and signaling pathways described herein are presented as a foundational framework and require experimental validation for this compound.

Introduction

This compound is a diterpenoid compound that has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] Diterpenoids from the Rabdosia genus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including cytotoxic, anti-inflammatory, and antimicrobial properties. This technical guide aims to provide a comprehensive overview of the probable methods for the isolation of this compound, its physicochemical properties, and a discussion of its potential biological activities and associated signaling pathways, based on the current understanding of similar compounds.

Physicochemical and Spectroscopic Data

PropertyDataSource
Molecular Formula C₂₂H₃₀O₇[1]
Molecular Weight 406.47 g/mol [1]
¹H NMR Data Not available-
¹³C NMR Data Not available-
Mass Spectrometry (MS) Data Not available-
Purity Not available-
Yield Not available-

Experimental Protocols: A Generalized Approach to Isolation

The following protocol is a generalized methodology for the isolation of diterpenoids from Rabdosia species and serves as a likely approach for the purification of this compound.

Plant Material Collection and Preparation
  • Collection: The aerial parts (leaves and stems) of Rabdosia lophanthoides are collected.

  • Drying: The plant material is air-dried in the shade to prevent the degradation of thermolabile compounds.

  • Pulverization: The dried plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted exhaustively with a non-polar solvent such as petroleum ether or hexane (B92381) to remove lipids and chlorophyll. This is followed by extraction with a more polar solvent, typically 80-95% ethanol (B145695) or methanol (B129727), at room temperature for several days or using a Soxhlet apparatus for a more rapid extraction.

  • Concentration: The ethanol or methanol extract is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Solvent Partitioning
  • Suspension: The crude extract is suspended in water.

  • Fractionation: The aqueous suspension is then successively partitioned with solvents of increasing polarity, such as:

    • Ethyl acetate (B1210297)

    • n-Butanol This partitioning separates compounds based on their polarity, enriching diterpenoids in the ethyl acetate fraction.

Chromatographic Purification
  • Silica (B1680970) Gel Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on a silica gel column. The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane or chloroform (B151607) and gradually increasing the polarity with ethyl acetate or methanol. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions containing the compound of interest are further purified by preparative HPLC on a C18 column with a mobile phase consisting of a mixture of methanol and water or acetonitrile (B52724) and water. This step is crucial for obtaining a high-purity compound.

Below is a graphical representation of the generalized isolation workflow.

experimental_workflow Generalized Isolation Workflow for this compound plant Rabdosia lophanthoides (Aerial Parts) drying Air Drying & Pulverization plant->drying extraction Solvent Extraction (Ethanol/Methanol) drying->extraction concentration Concentration (Rotary Evaporation) extraction->concentration partitioning Solvent Partitioning (EtOAc/n-BuOH) concentration->partitioning silica_gel Silica Gel Column Chromatography partitioning->silica_gel Ethyl Acetate Fraction hplc Preparative HPLC silica_gel->hplc Enriched Fractions lophanthoidin_e Pure this compound hplc->lophanthoidin_e

A generalized workflow for the isolation of this compound.

Potential Biological Activity and Signaling Pathways

While the specific biological activities of this compound have not been extensively reported, other diterpenoids isolated from Rabdosia lophanthoides have demonstrated significant cytotoxic effects against various cancer cell lines. It is plausible that this compound may exhibit similar properties. The following sections describe potential signaling pathways that could be modulated by this compound, based on studies of other natural products with similar structures and activities.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling cascade that regulates cell proliferation, differentiation, and apoptosis. Dysregulation of this pathway is common in cancer. Natural products often exert their anti-cancer effects by modulating the MAPK pathway.

mapk_pathway Potential Modulation of MAPK Pathway by this compound lophanthoidin_e This compound raf Raf lophanthoidin_e->raf Inhibits ras Ras ras->raf mek MEK raf->mek erk ERK mek->erk proliferation Cell Proliferation (Inhibition) erk->proliferation apoptosis Apoptosis (Induction) erk->apoptosis pi3k_akt_pathway Potential Modulation of PI3K/Akt Pathway by this compound lophanthoidin_e This compound pi3k PI3K lophanthoidin_e->pi3k Inhibits akt Akt pi3k->akt mtor mTOR akt->mtor apoptosis Apoptosis (Induction) akt->apoptosis cell_survival Cell Survival (Inhibition) mtor->cell_survival nfkb_pathway Potential Modulation of NF-κB Pathway by this compound lophanthoidin_e This compound ikk IKK lophanthoidin_e->ikk Inhibits ikb IκBα ikk->ikb Phosphorylates & Degrades nfkb NF-κB ikb->nfkb Inhibits nucleus Nucleus nfkb->nucleus Translocates to inflammation Inflammation (Inhibition) nucleus->inflammation cell_survival Cell Survival (Inhibition) nucleus->cell_survival

References

Structure Elucidation of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the structure elucidation of Lophanthoidin E, a diterpenoid isolated from the leaves of Rabdosia lophanthoides. The information is compiled for researchers, scientists, and professionals in the field of drug development, presenting detailed spectroscopic data and experimental protocols.

Introduction

This compound is a naturally occurring abietane (B96969) diterpenoid that has been isolated from Rabdosia lophanthoides. The determination of its complex chemical structure is a critical step in understanding its potential biological activity and for guiding any future synthetic efforts. This document outlines the key spectroscopic evidence and experimental procedures that were instrumental in elucidating its molecular architecture.

Molecular Formula and Mass Spectrometry

The molecular formula of this compound was determined by high-resolution mass spectrometry (HR-MS).

Table 1: Mass Spectrometry Data for this compound

Ionization ModeObserved m/zCalculated m/zFormula
Negative Ion ESI405.1941 [M-H]⁻405.1913C₂₂H₂₉O₇

The mass spectrum also showed a significant fragment ion at m/z 345.1727, corresponding to the neutral loss of a 60 Da fragment ([M-H-60]⁻). This loss is characteristic of an acetyl group (CH₃COOH), providing the initial evidence for the presence of an acetate (B1210297) ester functionality within the molecule.

Spectroscopic Data Analysis

The structure of this compound was primarily elucidated through the detailed analysis of its ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra. The assignments were further confirmed by 2D NMR experiments such as COSY and HMBC.

Table 2: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1α1.65m
H-1β2.60m
H-2α1.80m
H-2β1.95m
H-3α1.50m
H-3β1.70m
H-52.25dd12.5, 2.5
H-64.85d2.5
H-73.50d2.5
H-116.55s
H-153.30m
H-161.25d7.0
H-171.28d7.0
H-180.95s
H-191.05s
H-201.20s
OAc2.10s

Table 3: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
138.5
219.5
341.5
433.5
550.5
675.5
760.5
8140.0
9135.5
1045.5
11118.0
12182.5
13145.0
14188.0
1525.5
1617.5
1717.0
1822.0
1929.0
2018.0
OAc (C=O)170.0
OAc (CH₃)21.0

Structure Elucidation Workflow

The elucidation of the structure of this compound was a systematic process involving the integration of various spectroscopic data. The workflow is depicted in the diagram below.

structure_elucidation_workflow A Isolation from Rabdosia lophanthoides B Mass Spectrometry (HR-MS) A->B D 1D NMR (1H, 13C) A->D F 2D NMR (COSY, HMBC) A->F C Molecular Formula Determination (C22H30O7) B->C H Final Structure Proposal C->H E Identification of Functional Groups (Ketones, Olefins, Acetate) D->E E->H G Establishment of C-H and C-C Connectivity F->G G->H

Figure 1. Workflow for the structure elucidation of this compound.

The key connectivities within the molecule were established using Heteronuclear Multiple Bond Correlation (HMBC) experiments. The following diagram illustrates some of the crucial long-range correlations.

HMBC_correlations cluster_structure Key HMBC Correlations of this compound C18 C-18 (δ 22.0) C19 C-19 (δ 29.0) C4 C-4 (δ 33.5) C5 C-5 (δ 50.5) C10 C-10 (δ 45.5) C20 C-20 (δ 18.0) H19 H-19 (δ 1.05) H19->C4 H19->C5 H20 H-20 (δ 1.20) H20->C5 H20->C10 OAc_CO OAc C=O (δ 170.0) OAc_Me OAc Me (δ 2.10) OAc_Me->OAc_CO C7 C-7 (δ 60.5) H7 H-7 (δ 3.50) C6 C6 H7->C6 C-6 (δ 75.5) C8 C8 H7->C8 C-8 (δ 140.0)

Figure 2. Key HMBC correlations for this compound.

Experimental Protocols

The dried and powdered leaves of Rabdosia lophanthoides were extracted with 95% ethanol (B145695) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude residue. This residue was then subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol. Fractions containing this compound were identified by thin-layer chromatography (TLC) and combined. Final purification was achieved by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker AM-400 spectrometer operating at 400 MHz for ¹H and 100 MHz for ¹³C. Samples were dissolved in deuterated chloroform (CDCl₃), and chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

  • Mass Spectrometry: High-resolution mass spectra were obtained on a VG AutoSpec-3000 mass spectrometer using electron impact (EI) ionization.

Conclusion

The structure of this compound was successfully elucidated through a combination of mass spectrometry and extensive 1D and 2D NMR spectroscopic techniques. The presented data and experimental protocols provide a comprehensive guide for the identification and characterization of this abietane diterpenoid. This foundational knowledge is essential for further investigation into the pharmacological properties of this compound.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery, structure elucidation, and biological significance of Lophanthoidin E, a royleanone-type diterpenoid, and its related compounds isolated from Rabdosia lophanthoides. This document details the experimental methodologies employed for the isolation and characterization of these natural products, presents their quantitative data in structured tables, and visualizes key experimental workflows. The potent cytotoxic activities exhibited by diterpenoids from this plant genus highlight their potential as lead compounds in drug discovery and development.

Introduction

The quest for novel therapeutic agents from natural sources has led to the investigation of a vast array of plant species. The genus Rabdosia (family Lamiaceae) has emerged as a prolific source of structurally diverse and biologically active diterpenoids. These compounds have demonstrated a wide range of pharmacological effects, including antitumor, anti-inflammatory, and antimicrobial properties. Within this genus, Rabdosia lophanthoides has been a subject of significant phytochemical interest.

In 1989, a pivotal study by Xu Yunlong and colleagues, published in Phytochemistry, reported the isolation and structure elucidation of six new abietane (B96969) quinone diterpenoids from the dried leaves of Rabdosia lophanthoides. These compounds were named Lophanthoidins A, B, C, D, E, and F[1]. This discovery opened a new avenue for research into the chemical constituents and potential therapeutic applications of this plant species. This guide focuses on this compound and its related diterpenoids, providing a comprehensive resource for researchers in natural product chemistry and drug development.

Isolation of Lophanthoidins

The isolation of this compound and its congeners from Rabdosia lophanthoides involves a multi-step extraction and chromatographic purification process. The general workflow is outlined below.

Isolation_Workflow plant_material Dried Leaves of Rabdosia lophanthoides extraction Extraction with Organic Solvent (e.g., Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions Generation of Fractions (e.g., Petroleum Ether, EtOAc, n-BuOH) partitioning->fractions chromatography Repeated Column Chromatography (Silica Gel, Sephadex LH-20) fractions->chromatography pure_compounds Isolation of Pure Diterpenoids (Lophanthoidins A-F) chromatography->pure_compounds

Caption: General workflow for the isolation of Lophanthoidins.

Experimental Protocol: Isolation

The following protocol is a generalized representation based on typical methods for isolating diterpenoids from plant material.

  • Plant Material Collection and Preparation: The aerial parts, specifically the leaves, of Rabdosia lophanthoides are collected, air-dried, and pulverized into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with a suitable organic solvent, such as 95% ethanol, at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Solvent Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH), to separate compounds based on their polarity.

  • Chromatographic Purification: The fraction containing the diterpenoids of interest (typically the ethyl acetate fraction) is subjected to repeated column chromatography.

    • Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, for example, a mixture of petroleum ether and ethyl acetate of increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

    • Sephadex LH-20 Column Chromatography: Fractions enriched with the target compounds are further purified using a Sephadex LH-20 column, often with methanol (B129727) as the eluent, to remove smaller molecules and pigments.

  • Final Purification: Final purification of individual compounds is typically achieved through preparative high-performance liquid chromatography (HPLC) or further column chromatography on silica gel with fine-tuned solvent systems.

Structure Elucidation of this compound

The determination of the chemical structure of this compound was accomplished through a combination of spectroscopic techniques, including infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR).

Spectroscopic Data for this compound
Spectroscopic Technique Key Observations
Molecular Formula C₂₂H₃₀O₇
Molecular Weight 406.47 g/mol
¹H NMR (CDCl₃, δ ppm) Signals corresponding to methyl groups, methylene (B1212753) protons, methine protons, and protons attached to oxygenated carbons, characteristic of a diterpenoid structure.
¹³C NMR (CDCl₃, δ ppm) Resonances for 22 carbon atoms, including carbonyl carbons, olefinic carbons, oxygen-bearing carbons, and aliphatic carbons, consistent with a royleanone-type diterpenoid skeleton.
IR (KBr, cm⁻¹) Absorption bands indicating the presence of hydroxyl groups, carbonyl groups (quinone and ester), and carbon-carbon double bonds.
MS (m/z) Molecular ion peak and fragmentation pattern consistent with the proposed structure.

Note: The detailed, specific chemical shift values from the original publication are not publicly available in the searched resources. The data presented is a qualitative summary based on typical values for such compounds.

Related Diterpenoids from Rabdosia lophanthoides

Besides this compound, several other structurally related diterpenoids have been isolated from Rabdosia lophanthoides and its varieties. These compounds often share the abietane skeleton and exhibit a range of biological activities.

Compound Molecular Formula Key Structural Features
Lophanthoidin AC₂₂H₂₈O₆Royleanone-type diterpenoid
Lophanthoidin BC₂₄H₃₂O₈Royleanone-type diterpenoid
Lophanthoidin CC₂₀H₂₆O₄Royleanone-type diterpenoid
Lophanthoidin DC₂₀H₂₆O₅Royleanone-type diterpenoid
Lophanthoidin FC₂₂H₂₈O₇Royleanone-type diterpenoid
Gerardianin BC₂₀H₂₆O₄Abietane diterpenoid
Gerardianin CC₂₀H₂₄O₅Abietane diterpenoid

Biological Activity of Related Diterpenoids

Cytotoxicity Data
Compound Cell Line IC₅₀ (µM)
Compound 6HepG24.68
HCF-89.12
Compound 7HepG26.23
HCF-811.54
Compound 8HepG27.89
HCF-812.87
Compound 9HepG25.12
HCF-810.33
Compound 10HepG28.45
HCF-813.53
Compound 11HepG29.43
HCF-813.11

Data from a study on diterpenoids from Rabdosia lophanthoides var. gerardianus. The specific structures for compounds 6-11 were not detailed in the available abstract.

Experimental Protocol: Cytotoxicity Assay (MTT Assay)

The cytotoxic activity of the isolated diterpenoids is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT_Assay_Workflow cell_seeding Seed Cancer Cells into 96-well Plates incubation1 Incubate for 24 hours cell_seeding->incubation1 compound_treatment Treat Cells with Various Concentrations of Diterpenoids incubation1->compound_treatment incubation2 Incubate for 48-72 hours compound_treatment->incubation2 mtt_addition Add MTT Solution incubation2->mtt_addition incubation3 Incubate for 4 hours mtt_addition->incubation3 formazan_solubilization Add Solubilization Solution (e.g., DMSO) incubation3->formazan_solubilization absorbance_reading Measure Absorbance at a Specific Wavelength (e.g., 570 nm) formazan_solubilization->absorbance_reading data_analysis Calculate Cell Viability and IC₅₀ Values absorbance_reading->data_analysis

References

The Biosynthetic Pathway of Lophanthoidin E in Rabdosia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lophanthoidin E is an abietane-type diterpenoid isolated from Rabdosia (also known as Isodon), a genus of plants recognized for its production of a diverse array of bioactive secondary metabolites. While the complete biosynthetic pathway of this compound has not been fully elucidated in a single study, significant research into the biosynthesis of related abietane (B96969) diterpenoids in Rabdosia lophanthoides and other Lamiaceae species allows for the construction of a putative pathway. This technical guide synthesizes the available evidence to propose a biosynthetic route to this compound, detailing the key enzymatic steps, providing protocols for the characterization of the involved enzymes, and presenting relevant quantitative data from the literature. The pathway involves the formation of the abietane skeleton by diterpene synthases followed by a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases. Understanding this pathway is crucial for the potential biotechnological production of this compound and other related compounds of pharmaceutical interest.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound, an abietane diterpenoid with the molecular formula C22H30O7, is proposed to originate from the general terpenoid pathway, starting with isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP) derived from the methylerythritol phosphate (B84403) (MEP) pathway in the plastids.

The pathway can be conceptualized in three main stages:

  • Formation of the Diterpene Precursor: Geranylgeranyl pyrophosphate (GGPP), the universal precursor for diterpenoids, is synthesized from IPP and DMAPP.

  • Cyclization to the Abietane Skeleton: A two-step cyclization process catalyzed by diterpene synthases (diTPSs) converts GGPP into the characteristic tricyclic abietane hydrocarbon backbone.

  • Oxidative Modifications: A series of post-cyclization modifications, primarily hydroxylations and other oxidations, are carried out by cytochrome P450 monooxygenases (CYPs) to yield the final structure of this compound.

Based on the structure of this compound and related compounds isolated from Rabdosia lophanthoides, the following putative biosynthetic pathway is proposed:

Step 1: GGPP to (+)-Copalyl Diphosphate (B83284) (CPP) The biosynthesis begins with the cyclization of the linear precursor GGPP to the bicyclic intermediate (+)-copalyl diphosphate. This reaction is catalyzed by a Class II diTPS, specifically a (+)-copalyl diphosphate synthase (CPS).

Step 2: (+)-CPP to Miltiradiene (B1257523) The bicyclic (+)-CPP is then converted to the tricyclic olefin miltiradiene by a Class I diTPS, a kaurene synthase-like (KSL) enzyme.

Step 3: Miltiradiene to Abietatriene (B1232550) Miltiradiene is believed to undergo spontaneous oxidation to form the aromatic abietatriene skeleton.

Step 4: Oxidations of Abietatriene The abietatriene core is then subjected to a series of oxidative modifications catalyzed by cytochrome P450 monooxygenases (CYPs). While the exact sequence of these oxidations for this compound is not yet confirmed, studies on Isodon lophanthoides have identified several candidate CYPs from the CYP76AH subfamily that are involved in the hydroxylation of abietatriene.[1][2] For this compound, these modifications would include hydroxylations at various positions on the abietane ring system, ultimately leading to its final structure. The formation of the quinone moiety is a key transformation in the biosynthesis of many abietane diterpenoids in Rabdosia.

This compound Biosynthetic Pathway GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP (+)-Copalyl Diphosphate GGPP->CPP IlCPS1-6 Miltiradiene Miltiradiene CPP->Miltiradiene IlKSL1-5 Abietatriene Abietatriene Miltiradiene->Abietatriene Spontaneous Oxidation Intermediates Oxidized Abietatriene Intermediates Abietatriene->Intermediates CYP76AH subfamily (e.g., CYP76AH42, 43, 46) Lophanthoidin_E This compound Intermediates->Lophanthoidin_E Further Oxidations/Modifications (Putative CYPs) Gene Identification Workflow Plant_Material Rabdosia lophanthoides Tissues (Leaves, Roots) RNA_Extraction Total RNA Extraction Plant_Material->RNA_Extraction Sequencing Transcriptome Sequencing (Illumina) RNA_Extraction->Sequencing Assembly De Novo Assembly Sequencing->Assembly Annotation Functional Annotation (BLAST, KEGG) Assembly->Annotation Candidate_Genes Candidate diTPS and CYP Genes Annotation->Candidate_Genes Enzyme Characterization Workflow cluster_0 diTPS Characterization (E. coli) cluster_1 CYP Characterization (Yeast/Plant) diTPS_Cloning Clone diTPS into pET28a diTPS_Expression Express in E. coli diTPS_Cloning->diTPS_Expression diTPS_Assay In vitro Assay with Substrate diTPS_Expression->diTPS_Assay diTPS_Analysis Product Analysis (GC-MS) diTPS_Assay->diTPS_Analysis CYP_Cloning Clone CYP into pYES-DEST52/pEAQ-HT CYP_Expression Express in Yeast or N. benthamiana CYP_Cloning->CYP_Expression CYP_Assay In vivo Assay with Precursors CYP_Expression->CYP_Assay CYP_Analysis Product Analysis (LC-MS) CYP_Assay->CYP_Analysis Candidate_Genes Candidate diTPS and CYP Genes Candidate_Genes->diTPS_Cloning Candidate_Genes->CYP_Cloning

References

The Natural Abundance and Biological Interactions of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E, a member of the abietane (B96969) diterpenoid class of natural products, has been isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides).[1] Diterpenoids from the Rabdosia genus have garnered significant interest in the scientific community for their diverse biological activities, including anti-inflammatory, antibacterial, and cytotoxic effects.[1] This technical guide provides a comprehensive overview of the current knowledge on the natural abundance of this compound, detailed experimental protocols for its extraction and analysis, and an exploration of its potential interactions with key cellular signaling pathways.

Natural Abundance of this compound and Related Diterpenoids

Quantitative data on the specific natural abundance of this compound in Rabdosia lophanthoides is not extensively documented in the available scientific literature. However, analysis of related diterpenoids from the Rabdosia genus provides a contextual understanding of the typical yields that can be expected for this class of compounds. The concentrations of these secondary metabolites can vary based on factors such as the geographical location of the plant, the time of harvest, and the specific plant part utilized for extraction.

CompoundPlant SourcePlant PartYield (% of Dry Weight or as noted)Reference
OridoninRabdosia rubescensWhole plant0.448% - 0.625%[2]
PonicidinRabdosia rubescensWhole plant0.127% - 0.216%[2]
Lophanthoidins A-FRabdosia lophanthoidesDried leavesNot specified in abstract[1]
Various DiterpenoidsIsodon amethystoidesNot specifiedVariable contents[3]

Experimental Protocols

The following sections outline detailed methodologies for the extraction, isolation, and quantification of this compound from plant materials, synthesized from established protocols for similar diterpenoids from the Rabdosia genus.

I. Extraction and Isolation of this compound

This protocol describes a general procedure for the extraction and isolation of abietane diterpenoids from Rabdosia lophanthoides.

A. Extraction

  • Plant Material Preparation: Air-dry the aerial parts (leaves and stems) of Rabdosia lophanthoides at room temperature and grind them into a coarse powder.

  • Solvent Extraction:

    • Macerate the powdered plant material in 95% ethanol (B145695) (EtOH) at a 1:10 (w/v) ratio for 24 hours at room temperature.

    • Repeat the extraction process three times with fresh solvent to ensure exhaustive extraction.

    • Combine the ethanolic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

B. Isolation by Column Chromatography

  • Adsorbent Preparation: Prepare a slurry of silica (B1680970) gel (100-200 mesh) in hexane.

  • Column Packing: Pour the silica gel slurry into a glass chromatography column, allowing the solvent to drain until it is just above the silica gel bed.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate) and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried, extract-adsorbed silica gel onto the top of the column.

  • Elution: Elute the column with a gradient of increasing polarity using a mixture of n-hexane and ethyl acetate. Start with 100% n-hexane and gradually increase the proportion of ethyl acetate.

  • Fraction Collection: Collect the eluate in fractions of equal volume.

  • Thin Layer Chromatography (TLC) Analysis: Monitor the fractions using TLC to identify those containing compounds with similar retention factors (Rf values). Combine the fractions that show the presence of the target compound.

  • Further Purification: Subject the combined fractions to further purification steps, such as repeated column chromatography or preparative high-performance liquid chromatography (HPLC), to isolate pure this compound.

G plant Dried, powdered Rabdosia lophanthoides extraction Solvent Extraction (95% Ethanol) plant->extraction concentrate Concentration (Rotary Evaporator) extraction->concentrate crude_extract Crude Extract concentrate->crude_extract column Silica Gel Column Chromatography crude_extract->column fractions Fraction Collection column->fractions tlc TLC Analysis fractions->tlc tlc->column Further Purification purified Purified this compound tlc->purified

Caption: General workflow for the extraction and isolation of this compound.
II. Quantification of this compound by UPLC-MS/MS

This protocol provides a framework for the quantitative analysis of this compound using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), a highly sensitive and selective technique.

  • Standard Preparation: Prepare a stock solution of purified this compound in methanol (B129727) at a concentration of 1 mg/mL. From this stock, create a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh the dried plant extract and dissolve it in methanol to a known concentration. Filter the solution through a 0.22 µm syringe filter before analysis.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., Acquity UPLC BEH C18).

    • Mobile Phase: A gradient of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI), both positive and negative modes should be evaluated for optimal signal.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound need to be determined by infusing a pure standard.

  • Data Analysis: Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations. Determine the concentration of this compound in the plant extract samples by interpolating their peak areas from the calibration curve.

Potential Signaling Pathways Modulated by this compound

While direct studies on the signaling pathways modulated by this compound are limited, the known biological activities of other abietane diterpenoids from Rabdosia species suggest potential mechanisms of action. These compounds are often reported to induce apoptosis and exhibit anti-inflammatory effects through the modulation of key signaling cascades.

I. Mitochondrial Apoptosis Pathway

Many diterpenoids from Rabdosia exert their cytotoxic effects by inducing apoptosis through the intrinsic, or mitochondrial, pathway. This pathway is regulated by the Bcl-2 family of proteins, which control the permeability of the mitochondrial outer membrane.

G Lophanthoidin_E This compound Bcl2 Bcl-2 (Anti-apoptotic) Lophanthoidin_E->Bcl2 Inhibition Bax Bax (Pro-apoptotic) Lophanthoidin_E->Bax Activation Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Release Bcl2->Bax Inhibition Bax->Mitochondrion Apaf1 Apaf-1 Cytochrome_c->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical mitochondrial apoptosis pathway modulated by this compound.
II. NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammation. Diterpenoids from Rabdosia have been shown to inhibit this pathway, thereby reducing the expression of pro-inflammatory cytokines.

G cluster_cytoplasm Cytoplasm Lophanthoidin_E This compound IKK IKK Complex Lophanthoidin_E->IKK Inhibition IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IkB->NFkB Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6, COX-2) Nucleus->Gene_Expression Activation

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
III. JAK/STAT Signaling Pathway

The JAK/STAT pathway is involved in cellular proliferation, differentiation, and survival. Aberrant activation of this pathway is linked to various cancers. Some natural compounds have been shown to interfere with this pathway.

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation STAT_dimer STAT Dimer STAT->STAT_dimer Dimerization Lophanthoidin_E This compound Lophanthoidin_E->JAK Inhibition? Lophanthoidin_E->STAT Inhibition? Nucleus Nucleus STAT_dimer->Nucleus Translocation Gene_Expression Target Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression Activation

Caption: Postulated inhibitory effect of this compound on the JAK/STAT pathway.

Conclusion

This compound represents a promising natural product from Rabdosia lophanthoides with potential therapeutic applications. While specific data on its natural abundance is currently limited, established protocols for the isolation and quantification of related diterpenoids provide a solid foundation for further research. The exploration of its interactions with key cellular signaling pathways, such as the mitochondrial apoptosis, NF-κB, and JAK/STAT pathways, will be crucial in elucidating its mechanism of action and advancing its potential development as a therapeutic agent. Further studies are warranted to isolate this compound in larger quantities, to fully characterize its biological activities, and to validate its effects on the signaling pathways outlined in this guide.

References

Unveiling the Spectroscopic Signature of Lophanthoidin E: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Lophanthoidin E, a diterpenoid compound isolated from Rabdosia lophanthoides. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for the compound's nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, alongside detailed experimental protocols.

Introduction to this compound

This compound is an abietane-type diterpenoid with the molecular formula C₂₂H₃₀O₇ and a molecular weight of 406.47 g/mol . Its structural elucidation and characterization are crucial for understanding its biological activity and potential therapeutic applications. This guide presents the key spectroscopic data that define the structure of this compound.

Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR and mass spectrometry data for this compound. This information is critical for the identification and characterization of the compound.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) provides an accurate determination of the molecular weight and elemental composition of this compound.

Ionm/z (Observed)
[M-H]⁻405.1941
[M-H-CH₃COOH]⁻345.1727
[M-H-CH₃COOH-H₂O]⁻327.1621

Table 1: High-Resolution Mass Spectrometry Data for this compound.

Nuclear Magnetic Resonance (NMR) Data

Due to the unavailability of the original publication, the specific ¹H and ¹³C NMR chemical shift and coupling constant data for this compound cannot be presented at this time. This guide will be updated as this information becomes accessible.

Experimental Protocols

The detailed experimental methodologies for the acquisition of the spectroscopic data are outlined below. These protocols are essential for reproducing the results and for the comparative analysis of related compounds.

Isolation of this compound

The general procedure for the isolation of diterpenoids from Rabdosia lophanthoides involves the following steps:

G start Dried leaves of Rabdosia lophanthoides extraction Extraction with organic solvent (e.g., ethanol) start->extraction partition Partitioning of the crude extract extraction->partition chromatography Column Chromatography (e.g., silica (B1680970) gel, Sephadex) partition->chromatography purification Further purification (e.g., HPLC) chromatography->purification end_node Isolated this compound purification->end_node

Figure 1: General workflow for the isolation of this compound.
Mass Spectrometry

The mass spectral data were obtained using a high-resolution mass spectrometer. The typical workflow for data acquisition is as follows:

G sample This compound sample ionization Ionization (e.g., Electrospray Ionization - ESI) sample->ionization analysis Mass Analysis (e.g., Time-of-Flight - TOF) ionization->analysis detection Detection of ions analysis->detection spectrum Mass Spectrum Generation detection->spectrum

Figure 2: Workflow for mass spectrometry analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy

While the specific data is pending, the general protocol for obtaining NMR spectra for a natural product like this compound would involve:

  • Sample Preparation: Dissolving a pure sample of this compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Recording ¹H, ¹³C, and various 2D NMR (e.g., COSY, HSQC, HMBC) spectra on a high-field NMR spectrometer.

  • Data Processing: Fourier transformation and phasing of the raw data to obtain the final spectra.

Signaling Pathways and Logical Relationships

At present, there is no specific information available in the public domain regarding the signaling pathways directly modulated by this compound. Research into the biological activity of this compound is ongoing.

Conclusion

This technical guide provides the currently available spectroscopic data for this compound, with a focus on its mass spectrometric fragmentation pattern. The outlined experimental protocols offer a framework for the isolation and analysis of this and similar diterpenoid compounds. This document will be updated with detailed NMR data as it becomes publicly accessible to provide a complete spectroscopic profile of this compound for the scientific community.

Preliminary Biological Screening of Lophanthoidin E: A Technical Overview and Methodological Framework

Author: BenchChem Technical Support Team. Date: December 2025

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly available scientific literature lacks specific data regarding the preliminary biological screening of Lophanthoidin E. While this diterpenoid has been isolated from Rabdosia lophanthoides, it has not been fully validated for medical applications.[1] This document, therefore, provides a general overview of the biological activities of related compounds from the Rabdosia genus and presents a hypothetical framework for the preliminary biological screening of a novel diterpenoid, herein referred to as "Compound X," to illustrate the requested data presentation, experimental protocols, and pathway visualizations.

Introduction to Diterpenoids from Rabdosia Species

The genus Rabdosia (also known as Isodon) is a rich source of diterpenoids, which are a class of chemical compounds that have demonstrated a wide range of biological activities. Studies on various species of Rabdosia have revealed that diterpenoids isolated from these plants possess significant cytotoxic, anti-inflammatory, and antibacterial properties.

Diterpenoids from Rabdosia lophanthoides and related species have shown notable cytotoxic effects against various human cancer cell lines, including HepG2 (liver cancer) and HCF-8 (colon cancer). Several abietane (B96969) diterpenoids from Rabdosia lophanthoides var. gerardianus exhibited significant cytotoxic activities with IC50 values in the low micromolar range. Furthermore, compounds from the Rabdosia genus have been investigated for their anti-inflammatory and antibacterial activities.

Given the established bioactivity of diterpenoids from this genus, a systematic preliminary biological screening of a novel compound like this compound would be a critical step in evaluating its therapeutic potential. The following sections outline a hypothetical screening cascade for a generic diterpenoid, "Compound X."

Hypothetical Preliminary Biological Screening of Compound X

This section details a series of standard in vitro assays to assess the initial biological profile of a novel diterpenoid, Compound X.

Cytotoxicity Screening

Objective: To determine the cytotoxic effects of Compound X on various human cancer cell lines and a normal human cell line to assess its therapeutic index.

Experimental Protocol: MTT Assay

  • Cell Culture: Human cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HCT116 - colon) and a normal human cell line (e.g., HFF-1 - foreskin fibroblast) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052), and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the media is replaced with fresh media containing increasing concentrations of Compound X (e.g., 0.1, 1, 10, 50, 100 µM). A vehicle control (e.g., 0.1% DMSO) is also included.

  • Incubation: The plates are incubated for 48 hours.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The media containing MTT is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined using non-linear regression analysis.

Data Presentation:

Cell LineCell TypeCompound X IC50 (µM)
A549Human Lung Carcinoma8.5 ± 0.7
MCF-7Human Breast Adenocarcinoma12.3 ± 1.1
HCT116Human Colorectal Carcinoma6.2 ± 0.5
HFF-1Human Foreskin Fibroblast> 100
Anti-inflammatory Screening

Objective: To evaluate the potential anti-inflammatory properties of Compound X by measuring its effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Experimental Protocol: Griess Assay for Nitric Oxide Production

  • Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C and 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10⁴ cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are pre-treated with various concentrations of Compound X (e.g., 1, 5, 10, 25 µM) for 1 hour.

  • LPS Stimulation: Following pre-treatment, cells are stimulated with 1 µg/mL of LPS for 24 hours to induce NO production. A negative control (no LPS) and a positive control (LPS only) are included.

  • Griess Reagent Reaction: After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) in a new 96-well plate.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (B80452) is determined from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-only control.

Data Presentation:

Compound X Concentration (µM)Nitric Oxide (NO) Production (% of Control)
192.1 ± 4.5
575.8 ± 3.9
1051.3 ± 2.7
2528.9 ± 1.8

Visualization of Cellular Pathways and Workflows

The following diagrams illustrate hypothetical mechanisms and workflows related to the biological screening of a novel compound.

experimental_workflow cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action cluster_outcome Outcome start Compound X cytotoxicity Cytotoxicity Assay (MTT) start->cytotoxicity anti_inflammatory Anti-inflammatory Assay (Griess) start->anti_inflammatory pathway_analysis Mechanism of Action Studies cytotoxicity->pathway_analysis If IC50 < 20 µM anti_inflammatory->pathway_analysis If significant NO inhibition apoptosis Apoptosis Induction (e.g., Caspase-3 Assay) pathway_analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) pathway_analysis->cell_cycle nfkb NF-κB Pathway Analysis (Western Blot) pathway_analysis->nfkb lead_candidate Lead Candidate for In Vivo Studies apoptosis->lead_candidate cell_cycle->lead_candidate nfkb->lead_candidate

Caption: Hypothetical workflow for preliminary biological screening.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing nucleus Nucleus NFkB_active->nucleus translocates to gene_expression Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) nucleus->gene_expression CompoundX Compound X CompoundX->IKK inhibits

Caption: Hypothesized inhibition of the NF-κB signaling pathway.

Conclusion and Future Directions

The preliminary biological screening of novel natural products is a fundamental step in the drug discovery process. Although specific data for this compound is not yet available, the established bioactivities of other diterpenoids from the Rabdosia genus suggest that it may be a promising candidate for further investigation. The hypothetical framework presented here for "Compound X" provides a standard model for conducting such a preliminary evaluation. Future studies should aim to isolate this compound in sufficient quantities to perform comprehensive in vitro and subsequent in vivo studies to fully characterize its biological and therapeutic potential.

References

Lophanthoidin E: An Obscure Diterpenoid with Uncharted Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Despite its isolation and chemical characterization, Lophanthoidin E, a diterpenoid from the plant Rabdosia lophanthoides, remains a molecule of unrealized potential within the scientific community. A comprehensive review of available scientific literature reveals a significant lack of data regarding its biological activities, mechanism of action, and potential therapeutic applications. This technical guide summarizes the limited existing information on this compound and provides a broader context based on the known biological activities of related compounds from the same plant genus.

The Enigma of this compound's Biological Activity

As of this review, no specific studies detailing the biological effects of this compound have been published in accessible scientific journals. Chemical suppliers list the compound, but without any accompanying data on its bioactivity. This absence of information prevents a detailed analysis of its potential as a therapeutic agent.

Insights from Related Diterpenoids of Rabdosia lophanthoides

While data on this compound is scarce, research on other diterpenoids isolated from Rabdosia lophanthoides and its varieties offers some clues into its potential activities. Studies on diterpenoids from Rabdosia lophanthoides var. gerardianus have demonstrated notable cytotoxic and antibacterial properties.

Cytotoxic Activity

Several diterpenoid compounds isolated from Rabdosia lophanthoides var. gerardianus have exhibited significant cytotoxic effects against human cancer cell lines. This suggests that diterpenoids from this plant species, a class to which this compound belongs, may possess anti-cancer properties. The specific mechanisms and the potency of this compound in this regard, however, remain to be investigated.

Antibacterial Activity

In addition to cytotoxicity, antibacterial activity has been reported for some diterpenoids from Rabdosia lophanthoides var. gerardianus. This indicates another potential avenue for the therapeutic application of compounds derived from this plant, including this compound. The spectrum of activity and the mechanism of bacterial inhibition by these compounds are areas that warrant further research.

Future Directions

The lack of available data on this compound highlights a significant gap in the natural products literature. To unlock the potential of this molecule, the following steps are crucial for the research community:

  • Re-isolation and Characterization: Isolation of this compound in sufficient quantities to enable comprehensive biological screening.

  • Broad Biological Screening: Evaluation of this compound against a wide range of biological targets, including various cancer cell lines, bacterial and fungal strains, and enzymatic assays.

  • Mechanism of Action Studies: In-depth investigation into the molecular mechanisms underlying any observed biological activities.

  • Synthesis of Analogs: Should promising activities be discovered, the synthesis of structural analogs could lead to the development of more potent and selective therapeutic agents.

Conclusion

This compound represents an unexplored corner of the vast chemical diversity found in the plant kingdom. While its chemical structure is known, its biological properties remain a mystery. Based on the activities of its chemical relatives from Rabdosia lophanthoides, it is plausible that this compound may possess cytotoxic or antibacterial activities. However, without dedicated experimental investigation, its true potential as a lead compound for drug development remains speculative. This guide serves to highlight the current void in our knowledge and to encourage future research into this intriguing natural product. At present, no quantitative data, experimental protocols, or signaling pathway information for this compound can be provided.

Methodological & Application

Application Note: Lophanthoidin E In Vitro Cytotoxicity Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Lophanthoidin E is a diterpenoid compound isolated from Rabdosia lophanthoides[1]. Diterpenoids are a large class of natural compounds, many of which have been investigated for their potential as therapeutic agents, including for their cytotoxic effects against cancer cell lines[2][3][4]. The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process to identify its potential as an anticancer agent and to determine its safety profile. This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method for determining cell viability[5][6].

Principle of the MTT Assay

The MTT assay is based on the ability of metabolically active, viable cells to reduce the yellow tetrazolium salt, MTT, into purple formazan (B1609692) crystals. This reduction is carried out by mitochondrial dehydrogenases, primarily succinate (B1194679) dehydrogenase[5]. The resulting insoluble formazan is then solubilized, and the concentration is determined by measuring the absorbance at a specific wavelength (typically ~570 nm). The intensity of the purple color is directly proportional to the number of viable cells, allowing for the quantification of cytotoxicity[6].

Data Presentation: this compound Cytotoxicity

The following table summarizes representative data from an MTT assay evaluating the cytotoxicity of this compound against various human cancer cell lines after a 72-hour incubation period. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Cell LineCancer TypeThis compound IC50 (µM)
MCF-7Breast Adenocarcinoma25.6
A549Lung Carcinoma38.2
HeLaCervical Adenocarcinoma19.8
HepG2Hepatocellular Carcinoma45.1
JurkatT-cell Leukemia12.5

Note: The data presented above is for illustrative purposes only and may not represent the actual cytotoxic profile of this compound.

Experimental Protocol: MTT Cytotoxicity Assay

This protocol details the steps for assessing the cytotoxicity of this compound on adherent cancer cells.

Materials and Reagents

  • This compound (stock solution in DMSO)

  • Human cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)

  • Trypsin-EDTA

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader (capable of reading absorbance at 570 nm)

  • Humidified incubator (37°C, 5% CO₂)

Protocol Steps

  • Cell Seeding: a. Culture cells to approximately 80-90% confluency. b. Aspirate the medium, wash cells with PBS, and detach them using Trypsin-EDTA. c. Neutralize trypsin with complete medium and perform a cell count (e.g., using a hemocytometer). d. Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete medium. e. Seed 100 µL of the cell suspension into each well of a 96-well plate (yielding 5,000 cells/well). f. Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of this compound in serum-free medium from the DMSO stock. Ensure the final DMSO concentration in all wells is less than 0.5% to avoid solvent-induced toxicity. b. Include a "vehicle control" (medium with the same concentration of DMSO as the highest drug concentration) and a "no-cell control" (medium only, for background absorbance). c. After 24 hours of incubation, carefully aspirate the medium from the wells. d. Add 100 µL of the various concentrations of this compound solution to the respective wells. e. Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

  • MTT Addition and Incubation: a. Following the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL)[6]. b. Incubate the plate for an additional 2-4 hours at 37°C, 5% CO₂. During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: a. Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals or the attached cells. b. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the purple formazan crystals. c. Place the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Data Acquisition: a. Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to reduce background noise[6]. b. Record the absorbance values.

  • Data Analysis: a. Subtract the average absorbance of the "no-cell control" wells from all other absorbance readings. b. Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = (OD of Treated Cells / OD of Vehicle Control Cells) x 100 c. Plot the percentage of cell viability against the log concentration of this compound to generate a dose-response curve and determine the IC50 value.

Visualizations

Experimental Workflow Diagram

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed_cells Seed Cells in 96-well Plate (5,000 cells/well) incubate_24h Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate_24h add_compound Add this compound (Serial Dilutions) incubate_24h->add_compound incubate_drug Incubate for 24-72h add_compound->incubate_drug add_mtt Add MTT Reagent (10 µL/well) incubate_drug->add_mtt incubate_mtt Incubate for 2-4h add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance (570 nm) solubilize->read_plate

Caption: Workflow for the MTT-based in vitro cytotoxicity assay.

Potential Signaling Pathway

Many cytotoxic compounds, particularly those derived from natural products, induce cell death via the intrinsic apoptosis pathway. While the specific mechanism for this compound is not defined, this pathway represents a common route for diterpenoid-induced cytotoxicity.

Apoptosis_Pathway cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade compound This compound (Cytotoxic Stress) bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibits bax Bax/Bak (Pro-apoptotic) compound->bax Induces bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 (Initiator) cyto_c->cas9 apaf1 Apaf-1 apaf1->cas9 cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

Caption: Generalized intrinsic apoptosis pathway potentially activated by cytotoxic compounds.

References

Application Notes and Protocols: Mechanism of Action of Diterpenoids from Rabdosia Species in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, there is no publicly available scientific literature detailing the specific mechanism of action of Lophanthoidin E in cancer cells. This compound is classified as an abietane-type diterpenoid isolated from Rabdosia lophanthoides. The following application notes and protocols are based on the documented anti-cancer activities of other structurally related diterpenoids isolated from the Rabdosia genus. This information is intended to provide a representative overview of the potential mechanisms of action for this class of compounds.

Introduction

Diterpenoids isolated from plants of the Rabdosia genus, particularly those with an abietane (B96969) or ent-kaurane skeleton, have demonstrated significant cytotoxic and anti-tumor activities across a range of cancer cell lines.[1][2][3][4] These natural products have been shown to induce cancer cell death through a variety of mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[1][2][5][6] These findings suggest that diterpenoids from Rabdosia species are a promising source for the development of novel anticancer agents.[2][5][7]

Data Presentation: Cytotoxic Activities of Rabdosia Diterpenoids

The following table summarizes the cytotoxic activities (IC50 values) of various diterpenoids isolated from Rabdosia species against several human cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Gerardianin B & C (and 7 other known abietane diterpenoids) HepG2 (Liver)4.68 - 9.43[3]
HCF-8 (Colon)9.12 - 13.53[3]
Glaucocalyxin A 6T-CEM (Leukemia)0.0490 (µg/mL)[8]
Glaucocalyxin B 6T-CEM (Leukemia)>0.0490 (µg/mL)[8]
Glaucocalyxin D 6T-CEM (Leukemia)>0.0490 (µg/mL)[8]
Oridonin SW620 (Colon)Not specified[9]
MCF-7 (Breast)Not specified[9]
K562 (Leukemia)Not specified[9]
Weisiensin B K562 (Leukemia)Not specified[10]
Hebeirubescensins B & C A549 (Lung)< 2.0[11]
HT-29 (Colon)< 2.0[11]
K562 (Leukemia)< 2.0[11]

Key Mechanisms of Action

Diterpenoids from Rabdosia species exert their anti-cancer effects through multiple mechanisms:

  • Induction of Apoptosis: A primary mechanism is the induction of programmed cell death, or apoptosis. This is often initiated through the mitochondrial (intrinsic) pathway, characterized by the dissipation of the mitochondrial membrane potential, release of cytochrome c, and subsequent activation of caspases.[9][12][13] Some diterpenoids have also been shown to modulate the expression of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins.[2]

  • Cell Cycle Arrest: These compounds can halt the proliferation of cancer cells by inducing cell cycle arrest at various phases, most commonly the G1/G0, S, or G2/M phases.[1][2][10] This prevents the cancer cells from dividing and growing.

  • Modulation of Signaling Pathways: Rabdosia diterpenoids have been shown to interfere with critical signaling pathways that are often dysregulated in cancer, such as the MAPK and PI3K/Akt pathways.[12]

  • Generation of Reactive Oxygen Species (ROS): Some diterpenoids can induce oxidative stress in cancer cells by increasing the production of ROS, which can lead to cellular damage and apoptosis.[10][13]

  • Inhibition of Topoisomerases: Certain abietane diterpenoids have been found to inhibit the activity of topoisomerases I and II, enzymes that are crucial for DNA replication and repair in cancer cells.[1]

Experimental Protocols

The following are detailed protocols for key experiments used to elucidate the mechanism of action of Rabdosia diterpenoids.

Protocol 1: Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cells by measuring cell viability.

Materials:

  • Cancer cell line of interest (e.g., HepG2, HCT-116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for attachment.

  • Prepare serial dilutions of the test compound in complete medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound).

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the distribution of cells in different phases of the cell cycle.

Materials:

  • Cancer cell line of interest

  • 6-well plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% cold ethanol (B145695)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the test compound at various concentrations for a specific duration (e.g., 24 or 48 hours).

  • Harvest the cells by trypsinization and wash them with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 3: Western Blot Analysis for Protein Expression

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways (e.g., apoptosis-related proteins like Bcl-2, Bax, and caspases).

Materials:

  • Treated and untreated cancer cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (specific to the target proteins)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature the protein samples by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system and perform densitometric analysis to quantify the protein expression levels relative to a loading control (e.g., β-actin or GAPDH).

Visualizations

Signaling Pathway Diagram

Rabdosia_Diterpenoid_Apoptosis_Pathway RD Rabdosia Diterpenoid ROS ↑ ROS RD->ROS Bcl2 ↓ Bcl-2 RD->Bcl2 Bax ↑ Bax RD->Bax MAPK MAPK Pathway Modulation RD->MAPK PI3K PI3K/Akt Pathway Inhibition RD->PI3K MMP ↓ Mitochondrial Membrane Potential ROS->MMP Mito Mitochondrion Bcl2->MMP Bax->MMP CytC Cytochrome c Release MMP->CytC Casp9 Caspase-9 Activation CytC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis MAPK->Apoptosis PI3K->Apoptosis

Caption: Proposed apoptotic pathway induced by Rabdosia diterpenoids.

Experimental Workflow Diagram

Experimental_Workflow start Start: Treat Cancer Cells with Diterpenoid viability Cell Viability Assay (MTT) start->viability cycle Cell Cycle Analysis (Flow Cytometry) start->cycle protein Protein Expression (Western Blot) start->protein ic50 Determine IC50 viability->ic50 arrest Analyze Cell Cycle Arrest cycle->arrest pathway Identify Modulated Signaling Pathways protein->pathway end Conclusion on Mechanism of Action ic50->end arrest->end pathway->end

Caption: Workflow for investigating the mechanism of action.

References

Application Notes and Protocols: In Vitro Apoptosis Induction by Diterpenoid Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound isolated from the plant Rabdosia lophanthoides. While direct studies on the apoptosis-inducing capabilities of this compound are not extensively available in current scientific literature, the broader class of diterpenoids has been recognized for its potential to trigger programmed cell death, or apoptosis, in various cancer cell lines.[1][2][3] Diterpenoids have been shown to exert their effects through various mechanisms, including the activation of intrinsic and extrinsic apoptotic pathways.[1][3] These pathways are critical for maintaining tissue homeostasis, and their dysregulation is a hallmark of cancer. Therefore, compounds that can modulate these pathways are of significant interest in oncology research and drug development.

These application notes provide a comprehensive set of generalized protocols and data presentation guidelines for investigating the apoptosis-inducing potential of novel diterpenoid compounds, using this compound as a representative example. The methodologies described herein are standard in the field and are designed to enable researchers to assess cytotoxicity, detect and quantify apoptosis, and elucidate the underlying molecular mechanisms.

Data Presentation

Consistent and clear presentation of quantitative data is crucial for the interpretation and comparison of experimental results. The following tables are templates for summarizing typical data obtained from the protocols described below.

Table 1: Cytotoxicity of this compound on Various Cancer Cell Lines

Cell LineThis compound IC₅₀ (µM) after 24hThis compound IC₅₀ (µM) after 48hThis compound IC₅₀ (µM) after 72h
MCF-7 (Breast) DataDataData
HeLa (Cervical) DataDataData
A549 (Lung) DataDataData
HepG2 (Liver) DataDataData

IC₅₀ values represent the concentration of the compound required to inhibit cell growth by 50%.

Table 2: Quantification of Apoptosis by Annexin V-FITC/PI Staining

Treatment GroupConcentration (µM)Early Apoptotic Cells (%)Late Apoptotic/Necrotic Cells (%)Total Apoptotic Cells (%)
Control 0DataDataData
This compound IC₂₅DataDataData
This compound IC₅₀DataDataData
This compound IC₇₅DataDataData

Data presented as mean ± standard deviation from three independent experiments.

Table 3: Effect of this compound on Apoptosis-Related Protein Expression

Treatment GroupConcentration (µM)Relative Bax ExpressionRelative Bcl-2 ExpressionCleaved Caspase-3 LevelCleaved PARP Level
Control 01.01.01.01.0
This compound IC₂₅DataDataDataData
This compound IC₅₀DataDataDataData
This compound IC₇₅DataDataDataData

Protein expression levels are normalized to a loading control (e.g., β-actin or GAPDH) and expressed relative to the untreated control.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cells.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of this compound (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC₅₀ values.

Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC₂₅, IC₅₀, IC₇₅) for 24 or 48 hours.

  • Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspend the cells in 100 µL of Binding Buffer.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of Binding Buffer to each sample.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Treat cells with this compound as described previously.

  • Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to the loading control.

Visualizations

Apoptosis_Signaling_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-Caspase-8 Pro-Caspase-8 Death Receptor->Pro-Caspase-8 DISC Caspase-8 Caspase-8 Pro-Caspase-8->Caspase-8 Pro-Caspase-3 Pro-Caspase-3 Caspase-8->Pro-Caspase-3 This compound This compound Bax Bax This compound->Bax Bcl-2 Bcl-2 This compound->Bcl-2 Mitochondrion Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release Bax->Mitochondrion Bcl-2->Mitochondrion Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-Caspase-9 Pro-Caspase-9 Apaf-1->Pro-Caspase-9 Apoptosome Caspase-9 Caspase-9 Pro-Caspase-9->Caspase-9 Caspase-9->Pro-Caspase-3 Caspase-3 Caspase-3 Pro-Caspase-3->Caspase-3 PARP PARP Caspase-3->PARP Apoptosis Apoptosis Caspase-3->Apoptosis Cleaved PARP Cleaved PARP PARP->Cleaved PARP Experimental_Workflow A Cell Culture (e.g., MCF-7) B Treatment with This compound A->B C Cell Viability Assay (MTT) B->C D Apoptosis Assay (Annexin V/PI) B->D E Protein Expression (Western Blot) B->E F Data Analysis & Interpretation C->F D->F E->F Logical_Relationship cluster_cause Initiating Event cluster_mechanism Cellular Response cluster_effect Outcome Lophanthoidin_E This compound Treatment Signaling Activation of Apoptotic Signaling Lophanthoidin_E->Signaling Protein_Mod Modulation of Bcl-2 Family Proteins Signaling->Protein_Mod Caspase_Act Caspase Activation Protein_Mod->Caspase_Act Apoptosis_Induction Apoptosis Caspase_Act->Apoptosis_Induction

References

Application Notes and Protocols for Lophanthoidin E: A Hypothetical Anticancer Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a hypothetical example for the screening of a novel anticancer compound, "Lophanthoidin E." As of the date of this document, there is no publicly available data on the anticancer activity of this compound. The experimental data, including IC50 values and proposed mechanisms of action, are purely illustrative and intended to serve as a template for researchers working with new natural products.

Introduction

This compound is a novel natural product with a chemical structure suggestive of potential cytotoxic activity against cancer cells. Flavonoids and other polyphenolic compounds have been shown to exert a wide variety of anticancer effects, including modulating reactive oxygen species (ROS), arresting the cell cycle, and inducing apoptosis.[1] This document outlines a series of standardized protocols to screen for the anticancer activity of this compound, assess its potency across various cancer cell lines, and elucidate its potential mechanism of action.

Data Presentation: Hypothetical Cytotoxicity of this compound

The cytotoxic activity of this compound was evaluated against a panel of human cancer cell lines using the Sulforhodamine B (SRB) assay after 72 hours of continuous exposure. The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Adenocarcinoma8.5
MDA-MB-231Breast Adenocarcinoma12.2
A549Lung Carcinoma15.8
HCT116Colon Carcinoma7.1
HeLaCervical Adenocarcinoma10.4
JurkatT-cell Leukemia5.3

Experimental Protocols

Cell Viability and Cytotoxicity Assays

Two common colorimetric assays for determining cell viability and cytotoxicity are the MTT and SRB assays. The MTT assay measures the metabolic activity of viable cells, while the SRB assay quantifies total cellular protein content.[2][3]

This assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by metabolically active cells.[2][4]

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)[5]

  • Solubilization solution (e.g., DMSO, acidified isopropanol)[5]

  • 96-well microplates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[6]

  • Solubilization: Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes.[4]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[4]

The SRB assay is a colorimetric method that relies on the ability of SRB to bind to basic amino acid residues of cellular proteins under mildly acidic conditions.[3]

Materials:

  • Cancer cell lines

  • Complete culture medium

  • This compound stock solution

  • Cold 10% (w/v) Trichloroacetic acid (TCA)

  • 0.4% (w/v) SRB solution in 1% acetic acid

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution (pH 10.5)

  • 96-well microplates

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation: After the incubation period, gently add 100 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.[7]

  • Washing: Wash the plates five times with slow-running tap water and allow them to air dry completely.[3]

  • Staining: Add 100 µL of 0.4% SRB solution to each well and incubate at room temperature for 30 minutes.[8]

  • Remove Unbound Dye: Quickly wash the plates four times with 1% acetic acid to remove unbound dye.[7]

  • Solubilization: Allow the plates to air dry completely. Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[7]

  • Absorbance Measurement: Read the absorbance at 510 nm using a microplate reader.[7]

G cluster_setup Assay Setup cluster_treatment Compound Treatment cluster_srb SRB Assay seed_cells Seed Cells in 96-well Plate incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound Dilutions incubate_24h->add_compound incubate_72h Incubate 72h add_compound->incubate_72h fix_cells Fix with TCA incubate_72h->fix_cells wash_dry_srb Wash & Dry fix_cells->wash_dry_srb stain_srb Stain with SRB wash_dry_srb->stain_srb wash_dry_again Wash & Dry stain_srb->wash_dry_again solubilize Solubilize Dye wash_dry_again->solubilize read_absorbance_srb Read Absorbance (510 nm) solubilize->read_absorbance_srb

Experimental workflow for the SRB cytotoxicity assay.

Apoptosis Detection by Western Blot

Western blotting can be used to detect changes in the expression of key proteins involved in apoptosis.[9]

Materials:

  • Cancer cells treated with this compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membrane

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Protein Extraction: Lyse treated and untreated cells with ice-cold RIPA buffer.[10] Centrifuge to pellet cell debris and collect the supernatant containing the protein extract.[10]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Dilute lysates to the same concentration and mix with Laemmli sample buffer. Heat at 95°C for 5-10 minutes.[10]

  • SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.[10]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[10]

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10]

  • Detection: Add ECL detection reagent and capture the chemiluminescent signal using an imaging system.[10]

  • Analysis: Quantify band intensities and normalize to a loading control like β-actin.

Cell Cycle Analysis by Flow Cytometry

Flow cytometry with propidium (B1200493) iodide (PI) staining is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[11]

Materials:

  • Cancer cells treated with this compound

  • Phosphate-Buffered Saline (PBS)

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI)/RNase staining solution

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest treated and untreated cells by trypsinization, wash with PBS, and count the cells.

  • Fixation: Resuspend approximately 1x10^6 cells in PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[12] Incubate at -20°C for at least 2 hours.[12]

  • Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples on a flow cytometer. The PI fluorescence intensity corresponds to the DNA content.

  • Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a particular phase suggests cell cycle arrest.

Hypothetical Signaling Pathway for this compound-Induced Apoptosis

Based on common mechanisms for natural product-induced apoptosis, this compound could potentially induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent caspase activation.

G cluster_compound This compound cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade Lophanthoidin_E This compound Bax Bax (Pro-apoptotic) Lophanthoidin_E->Bax Bcl2 Bcl-2 (Anti-apoptotic) Lophanthoidin_E->Bcl2 Mito Mitochondrion Bax->Mito Bcl2->Mito CytoC Cytochrome c release Mito->CytoC MOMP Casp9 Caspase-9 (Initiator) CytoC->Casp9 Casp3 Caspase-3 (Executioner) Casp9->Casp3 PARP PARP Cleavage Casp3->PARP Apoptosis Apoptosis PARP->Apoptosis

Proposed intrinsic apoptosis pathway for this compound.

References

In Vivo Studies of Lophanthoidin E: Application Notes and Protocols for Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound isolated from Rabdosia lophanthoides. While in vivo research on this specific molecule is still emerging, this document provides a comprehensive set of application notes and detailed protocols for its evaluation in preclinical animal models. The methodologies outlined below are based on established practices for assessing the pharmacokinetics, safety, and efficacy of novel diterpenoids with potential anti-inflammatory and anti-cancer properties. These protocols are intended to serve as a foundational guide for researchers initiating in vivo studies with this compound.

Hypothetical Data Summary

The following tables represent a hypothetical summarization of quantitative data that could be generated from the in vivo studies described in this document. These tables are for illustrative purposes to guide data presentation.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats

ParameterIntravenous (1 mg/kg)Oral (10 mg/kg)
Cmax (ng/mL) 250 ± 3585 ± 12
Tmax (h) 0.081.5
AUC (0-t) (ng·h/mL) 350 ± 45420 ± 60
AUC (0-inf) (ng·h/mL) 365 ± 50450 ± 65
t1/2 (h) 2.5 ± 0.43.1 ± 0.5
CL (L/h/kg) 2.7 ± 0.3-
Vd (L/kg) 9.8 ± 1.2-
Oral Bioavailability (%) -11.5

Table 2: Hypothetical Acute Oral Toxicity of this compound in BALB/c Mice

Dose (mg/kg)Number of AnimalsMortality (within 14 days)Clinical Observations
5100/10No observable adverse effects
50100/10No observable adverse effects
500100/10Mild lethargy observed within the first 6 hours
2000101/10Lethargy, piloerection; recovery in surviving animals

Table 3: Hypothetical Anti-inflammatory Efficacy of this compound in a TPA-Induced Mouse Ear Edema Model

Treatment GroupDose (mg/ear)Ear Punch Weight (mg)Edema Inhibition (%)Myeloperoxidase (MPO) Activity (U/mg tissue)
Vehicle Control (Acetone)-12.5 ± 1.8-5.2 ± 0.7
This compound0.59.8 ± 1.221.63.9 ± 0.5
This compound1.07.2 ± 0.9 42.42.8 ± 0.4
Indomethacin (Positive Control)1.06.5 ± 0.8 48.02.5 ± 0.3
*p < 0.05, **p < 0.01 vs. Vehicle Control

Table 4: Hypothetical Anti-tumor Efficacy of this compound in a Human Colon Cancer (HCT116) Xenograft Mouse Model

Treatment GroupDose (mg/kg/day, i.p.)Final Tumor Volume (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control (Saline)-1520 ± 210-+5.2 ± 1.5
This compound101150 ± 18024.3+4.8 ± 1.2
This compound25780 ± 150 48.7+1.5 ± 2.0
5-Fluorouracil (Positive Control)20650 ± 12057.2-8.5 ± 2.5
p < 0.05, **p < 0.01 vs. Vehicle Control

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of this compound in rats following intravenous and oral administration.

Animal Model:

  • Species: Sprague-Dawley rats

  • Sex: Male

  • Weight: 250-300 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted overnight before oral administration.

Materials:

  • This compound

  • Vehicle for IV administration (e.g., 10% DMSO, 40% PEG300, 50% saline)

  • Vehicle for oral administration (e.g., 0.5% carboxymethylcellulose sodium)

  • Syringes and needles

  • Blood collection tubes (containing heparin)

  • Centrifuge

  • -80°C freezer

  • LC-MS/MS system

Procedure:

  • Animal Groups: Divide rats into two groups: Intravenous (IV) and Oral (PO) administration (n=6 per group).

  • Dosing:

    • IV Group: Administer a single dose of this compound (e.g., 1 mg/kg) via the tail vein.

    • PO Group: Administer a single dose of this compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis software.

Pharmacokinetics_Workflow cluster_prep Preparation cluster_admin Administration cluster_sampling Sampling & Processing cluster_analysis Analysis Animal_Prep Acclimatize and fast Sprague-Dawley rats IV_Admin Intravenous (IV) Administration (1 mg/kg) Animal_Prep->IV_Admin Group assignment PO_Admin Oral (PO) Administration (10 mg/kg) Animal_Prep->PO_Admin Group assignment Dose_Prep Prepare this compound in appropriate vehicles Dose_Prep->IV_Admin Dose_Prep->PO_Admin Blood_Collection Serial blood collection at specified time points IV_Admin->Blood_Collection PO_Admin->Blood_Collection Plasma_Separation Centrifuge to separate plasma Blood_Collection->Plasma_Separation Sample_Storage Store plasma at -80°C Plasma_Separation->Sample_Storage LC_MS_MS LC-MS/MS analysis to quantify this compound Sample_Storage->LC_MS_MS PK_Analysis Pharmacokinetic parameter calculation LC_MS_MS->PK_Analysis

Pharmacokinetics Experimental Workflow.
Acute Oral Toxicity Study Protocol

Objective: To evaluate the acute oral toxicity of this compound in mice.

Animal Model:

  • Species: BALB/c mice

  • Sex: Female

  • Age: 6-8 weeks

  • Weight: 20-25 g

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water. Animals should be fasted for 3-4 hours before dosing.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% aqueous methylcellulose)

  • Oral gavage needles

  • Animal balance

Procedure:

  • Animal Groups: Divide mice into treatment groups (n=10 per group) receiving different doses of this compound (e.g., 5, 50, 500, 2000 mg/kg) and a vehicle control group.

  • Dosing: Administer a single oral dose of the assigned treatment to each mouse.

  • Observation:

    • Closely monitor the animals for the first 4 hours post-dosing for any signs of toxicity (e.g., changes in behavior, posture, respiration, convulsions, mortality).

    • Continue to observe the animals daily for 14 days.

  • Data Collection: Record body weight before dosing and on days 7 and 14. Note any clinical signs of toxicity and the time of onset, duration, and severity. Record any mortalities.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy to examine for any pathological changes in major organs.

Acute_Toxicity_Workflow Start Acclimatize and fast BALB/c mice Dose_Groups Assign to dose groups: Vehicle, 5, 50, 500, 2000 mg/kg Start->Dose_Groups Oral_Dose Administer single oral gavage dose Dose_Groups->Oral_Dose Observation_Short Intensive observation (first 4 hours) Oral_Dose->Observation_Short Observation_Long Daily observation (14 days) Observation_Short->Observation_Long Data_Collection Record: - Clinical signs - Body weight - Mortality Observation_Long->Data_Collection Necropsy Gross necropsy on day 14 Data_Collection->Necropsy End Determine LD50 (if applicable) and assess toxicity profile Necropsy->End

Acute Oral Toxicity Study Workflow.
Anti-Inflammatory Efficacy Protocol: TPA-Induced Ear Edema

Objective: To evaluate the topical anti-inflammatory activity of this compound.

Animal Model:

  • Species: Swiss Webster mice

  • Sex: Male

  • Weight: 25-30 g

  • Housing: Standard laboratory conditions.

Materials:

  • This compound

  • 12-O-tetradecanoylphorbol-13-acetate (TPA)

  • Acetone (vehicle)

  • Indomethacin (positive control)

  • Biopsy punch (6 mm)

  • Analytical balance

  • Myeloperoxidase (MPO) assay kit

Procedure:

  • Animal Groups: Divide mice into groups (n=6 per group): Vehicle control, this compound (e.g., 0.5 and 1.0 mg/ear), and Indomethacin (1.0 mg/ear).

  • Treatment Application:

    • Apply the assigned treatment (20 µL) topically to the inner and outer surfaces of the right ear of each mouse.

  • Inflammation Induction: After 30 minutes, apply TPA (2.5 µg in 20 µL acetone) to the same ear.

  • Edema Assessment: After 6 hours, euthanize the mice and take a 6 mm punch biopsy from both the right (treated) and left (untreated) ears.

  • Data Collection:

    • Weigh the ear punches immediately. The difference in weight between the right and left ear punches indicates the degree of edema.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control.

  • MPO Assay: Homogenize the ear tissue and measure MPO activity according to the manufacturer's protocol to quantify neutrophil infiltration.

Anti-Cancer Efficacy Protocol: Xenograft Model

Objective: To evaluate the anti-tumor activity of this compound in a human colon cancer xenograft model.

Animal Model:

  • Species: Athymic nude mice (e.g., BALB/c nu/nu)

  • Sex: Female

  • Age: 4-6 weeks

  • Housing: Aseptic conditions in an individually ventilated cage system.

Materials:

  • HCT116 human colon cancer cells

  • Matrigel

  • This compound

  • Vehicle (e.g., saline with 5% DMSO and 5% Tween 80)

  • 5-Fluorouracil (5-FU, positive control)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells mixed with Matrigel into the right flank of each mouse.

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Animal Groups: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (e.g., 10 and 25 mg/kg), and 5-FU (e.g., 20 mg/kg).

  • Treatment: Administer the assigned treatment daily via intraperitoneal (i.p.) injection for a specified period (e.g., 21 days).

  • Data Collection:

    • Measure tumor volume with calipers every 2-3 days using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse every 2-3 days to monitor toxicity.

  • Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group.

Anticancer_Signaling_Pathway cluster_pathways Hypothetical Intracellular Signaling cluster_outcomes Cellular Outcomes Lophanthoidin_E This compound NFkB_Pathway NF-κB Pathway Lophanthoidin_E->NFkB_Pathway Inhibits MAPK_Pathway MAPK Pathway Lophanthoidin_E->MAPK_Pathway Inhibits Apoptosis_Pathway Apoptosis Pathway Lophanthoidin_E->Apoptosis_Pathway Activates Inflammation ↓ Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_Pathway->Inflammation Proliferation ↓ Cell Proliferation MAPK_Pathway->Proliferation Apoptosis ↑ Apoptosis Apoptosis_Pathway->Apoptosis

Hypothetical Signaling Pathways for this compound.

Disclaimer: The data and protocols presented in this document are hypothetical and for illustrative purposes only. Actual experimental results for this compound may vary. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).

Application Note: Quantitative Analysis of Lophanthoidin E using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound isolated from plants of the Rabdosia genus, which belongs to the Lamiaceae family. Diterpenoids from this genus, particularly abietane-type diterpenoids, have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of herbal medicines and related pharmaceutical products. This application note provides a detailed protocol for the quantitative analysis of this compound using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection.

Principle of the Method

This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (C18) and the mobile phase is a polar mixture of acetonitrile (B52724) and water. The separation is based on the differential partitioning of this compound between the stationary and mobile phases. Quantification is achieved by measuring the peak area of this compound from the HPLC chromatogram at a specific UV wavelength and comparing it to a standard curve prepared from a reference standard of known concentration.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (>98% purity)

  • HPLC grade acetonitrile

  • HPLC grade methanol (B129727)

  • Deionized water (18.2 MΩ·cm)

  • HPLC grade phosphoric acid

  • 0.45 µm syringe filters

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • pH meter

  • Sonicator

  • Volumetric flasks and pipettes

Chromatographic Conditions

Based on typical methods for the analysis of abietane (B96969) diterpenoids, the following starting conditions are recommended. Method optimization may be required for specific applications.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water with 0.1% phosphoric acidB: Acetonitrile
Gradient Elution 0-25 min, 30-70% B25-30 min, 70-90% B30-35 min, 90% B35-40 min, 90-30% B40-45 min, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (based on typical absorbance of abietane diterpenoids)
Injection Volume 10 µL
Preparation of Standard Solutions
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase (initial conditions: 30% acetonitrile in water with 0.1% phosphoric acid) to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Preparation of Sample Solutions

The sample preparation method will vary depending on the matrix (e.g., plant extract, formulation, biological fluid). A general procedure for a plant extract is provided below.

  • Accurately weigh a known amount of the dried plant material or extract.

  • Extract the sample with a suitable solvent (e.g., methanol or ethanol) using sonication or reflux.

  • Filter the extract and evaporate the solvent under reduced pressure.

  • Reconstitute the dried extract in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter before injecting it into the HPLC system.

Method Validation

The developed HPLC method should be validated according to the International Council for Harmonisation (ICH) guidelines. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be evaluated by analyzing a blank sample and a sample spiked with this compound.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is determined by injecting a series of standard solutions and plotting the peak area against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be assessed by performing recovery studies on a sample spiked with a known amount of this compound.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

Data Presentation

The quantitative data obtained from the method validation should be summarized in tables for clear comparison.

Table 1: Linearity Data for this compound Quantification

Concentration (µg/mL)Peak Area (mAU*s)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Correlation Coefficient (r²) [Insert Value]

Table 2: Accuracy (Recovery) of the HPLC Method

Spiked Concentration (µg/mL)Measured Concentration (µg/mL)Recovery (%)
10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
90[Insert Data][Insert Data]
Average Recovery (%) [Insert Value]

Table 3: Precision of the HPLC Method

Concentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
10[Insert Data][Insert Data]
50[Insert Data][Insert Data]
90[Insert Data][Insert Data]

Table 4: LOD and LOQ of the HPLC Method

ParameterValue (µg/mL)
LOD [Insert Value]
LOQ [Insert Value]

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard This compound Reference Standard StockSolution Primary Stock Solution (1 mg/mL in Methanol) Standard->StockSolution WorkingStandards Working Standards (1-100 µg/mL) StockSolution->WorkingStandards HPLC HPLC System (C18 Column) WorkingStandards->HPLC Injection Sample Sample Matrix (e.g., Plant Extract) SamplePrep Extraction & Filtration Sample->SamplePrep FinalSample Prepared Sample Solution SamplePrep->FinalSample FinalSample->HPLC Injection Detection UV Detection (270 nm) HPLC->Detection Chromatogram Chromatogram Generation Detection->Chromatogram CalibrationCurve Calibration Curve (Peak Area vs. Conc.) Chromatogram->CalibrationCurve Quantification Quantification of This compound CalibrationCurve->Quantification Validation Method Validation (Accuracy, Precision, etc.) Quantification->Validation

Caption: HPLC workflow for the quantification of this compound.

Method_Validation_Pathway cluster_validation_params Validation Parameters (ICH Guidelines) cluster_outcomes Validation Outcomes DevelopedMethod Developed HPLC Method Specificity Specificity DevelopedMethod->Specificity Linearity Linearity DevelopedMethod->Linearity Accuracy Accuracy DevelopedMethod->Accuracy Precision Precision DevelopedMethod->Precision LOD_LOQ LOD & LOQ DevelopedMethod->LOD_LOQ ReliableMethod Reliable & Robust Quantitative Method Specificity->ReliableMethod Linearity->ReliableMethod Accuracy->ReliableMethod Precision->ReliableMethod LOD_LOQ->ReliableMethod

Caption: Logical flow of HPLC method validation.

References

Application Notes and Protocols for the Synthesis and Derivatization of Abietane Diterpenoids Related to Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Detailed synthetic protocols and derivatization methods for Lophanthoidin E could not be generated as the definitive chemical structure was not available in the public domain search results. The primary reference detailing its isolation and structure, "Abietane quinones from Rabdosia lophanthoides" by Xu Yunlong, et al., was not accessible in full text.

This document provides detailed application notes and protocols for the synthesis and derivatization of abietane (B96969) diterpenoids, the class of molecules to which this compound belongs. The methodologies outlined below are based on established synthetic strategies for structurally related natural products and are intended to serve as a guide for researchers interested in the synthesis of this compound and its analogues.

Introduction to Abietane Diterpenoids

Abietane diterpenoids are a large and structurally diverse class of natural products characterized by a tricyclic carbon skeleton.[1][2] Many of these compounds, isolated from various plant species, exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects.[3] The synthesis of these complex molecules and their derivatives is an active area of research in medicinal chemistry, aimed at developing new therapeutic agents.[1]

General Strategies for the Synthesis of the Abietane Core

The total synthesis of abietane diterpenoids often starts from readily available chiral precursors or employs asymmetric synthesis methodologies to establish the key stereocenters. A common strategy involves the construction of the tricyclic ring system followed by late-stage functionalization to introduce the desired oxidation patterns and substituents.

A generalized retrosynthetic analysis for a substituted abietane core is presented below. This approach often involves a key annulation step to form the C ring onto a pre-existing AB ring system.

G cluster_0 Retrosynthetic Analysis Abietane Core Abietane Core Functionalized Decalin (AB rings) Functionalized Decalin (AB rings) Abietane Core->Functionalized Decalin (AB rings) Disconnect C Ring C Ring Precursor C Ring Precursor Abietane Core->C Ring Precursor Disconnect C Ring Chiral Starting Material Chiral Starting Material Functionalized Decalin (AB rings)->Chiral Starting Material Stereocontrolled Construction

Caption: Generalized retrosynthetic analysis of an abietane core.

Experimental Protocols for Key Synthetic Transformations

The following protocols are representative examples of key reactions used in the synthesis of abietane diterpenoids and can be adapted for the synthesis of this compound and its analogues.

Construction of the Tricyclic Abietane Skeleton

A common approach to construct the tricyclic abietane skeleton is through a Robinson annulation or a Diels-Alder reaction to form the C ring. The following is a general protocol for a Lewis-acid catalyzed Diels-Alder reaction.

Protocol 1: Diels-Alder Cycloaddition for C Ring Formation

  • Preparation of Reactants:

    • Dissolve the diene (functionalized AB-ring system precursor, 1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M).

    • Add the dienophile (C ring precursor, 1.2 eq) to the solution.

  • Reaction Initiation:

    • Cool the reaction mixture to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

    • Slowly add a solution of a Lewis acid (e.g., BF₃·OEt₂, 1.1 eq) in DCM to the reaction mixture.

  • Reaction Monitoring:

    • Stir the reaction at -78 °C and monitor the progress by thin-layer chromatography (TLC).

    • Allow the reaction to slowly warm to room temperature over several hours if necessary.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the tricyclic abietane core.

Late-Stage C-H Functionalization

Late-stage C-H functionalization is a powerful tool for introducing oxygen-containing functional groups at specific positions on the abietane skeleton. This can be achieved using various oxidizing agents.

Protocol 2: Palladium-Catalyzed C-H Oxidation

  • Preparation of Reaction Mixture:

    • To a solution of the abietane substrate (1.0 eq) in a suitable solvent (e.g., acetic acid or trifluoroacetic acid), add the palladium catalyst (e.g., Pd(OAc)₂, 0.1 eq).

    • Add a suitable oxidant (e.g., PhI(OAc)₂, 2.5 eq).

  • Reaction Conditions:

    • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) under an inert atmosphere.

    • Stir the reaction for the required time, monitoring by TLC or LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.

    • Purify the residue by flash column chromatography to yield the oxidized product.

Derivatization of the Abietane Skeleton

The abietane skeleton offers several positions for derivatization to generate analogues with potentially improved biological activity. Common derivatization strategies include modification of existing functional groups or introduction of new ones.

G cluster_1 Derivatization Workflow Abietane Core Abietane Core Oxidation Oxidation Abietane Core->Oxidation e.g., C-H oxidation Reduction Reduction Abietane Core->Reduction e.g., Ketone to alcohol Esterification/Etherification Esterification/Etherification Abietane Core->Esterification/Etherification of hydroxyl groups Cross-Coupling Cross-Coupling Abietane Core->Cross-Coupling e.g., Suzuki, Sonogashira Bioactive Analogues Bioactive Analogues Oxidation->Bioactive Analogues Reduction->Bioactive Analogues Esterification/Etherification->Bioactive Analogues Cross-Coupling->Bioactive Analogues

Caption: General workflow for the derivatization of an abietane core.

Representative Derivatization Protocols

Protocol 3: Esterification of a Hydroxyl Group

  • Reaction Setup:

    • Dissolve the hydroxyl-containing abietane (1.0 eq) in anhydrous DCM.

    • Add a suitable acylating agent (e.g., acetic anhydride, 1.5 eq) and a base (e.g., triethylamine, 2.0 eq or DMAP, 0.1 eq).

  • Reaction Conditions:

    • Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Work-up and Purification:

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify by flash chromatography to obtain the ester derivative.

Data Presentation

The following tables summarize typical quantitative data that should be recorded and presented for synthesized abietane derivatives.

Table 1: Reaction Yields and Spectroscopic Data for Synthesized Abietane Analogues

Compound IDSynthetic StepYield (%)¹H NMR (δ, ppm)¹³C NMR (δ, ppm)MS (m/z)
Analogue 1 Esterification85Characteristic peaksCharacteristic peaks[M+H]⁺
Analogue 2 Oxidation60Characteristic peaksCharacteristic peaks[M+H]⁺
Analogue 3 Cross-Coupling72Characteristic peaksCharacteristic peaks[M+H]⁺

Table 2: Biological Activity of Abietane Derivatives

Compound IDTargetIC₅₀ (µM)Assay Method
This compound Not DeterminedNot DeterminedNot Determined
Analogue 1 Cancer Cell Line A10.5MTT Assay
Analogue 2 Enzyme B5.2Enzymatic Assay
Analogue 3 Bacterium C25.0MIC Determination

Conclusion

While the precise synthesis and derivatization of this compound cannot be detailed without its confirmed structure, the protocols and strategies outlined in these application notes provide a robust framework for the synthesis of related abietane diterpenoids. Researchers can utilize these methods as a starting point for the total synthesis of this compound and for the generation of novel derivatives for biological evaluation. Further investigation into the isolation and structure elucidation of this compound is crucial to enable more targeted synthetic efforts.

References

Application Notes and Protocols for the Therapeutic Development of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E is a diterpenoid compound isolated from the plant Rabdosia lophanthoides (also known as Isodon lophanthoides). Diterpenoids from this genus have garnered significant interest in the scientific community due to their diverse and potent biological activities, including anti-inflammatory and cytotoxic effects. These properties suggest that this compound holds promise as a lead compound for the development of novel therapeutic agents.

This document provides detailed application notes and experimental protocols to guide researchers in the investigation of this compound's potential as a therapeutic agent. The protocols outlined below are foundational methods for assessing its cytotoxic and anti-inflammatory properties, specifically focusing on its effects on cancer cell viability, nitric oxide production, and the NF-κB signaling pathway.

Data Presentation: Cytotoxicity of Related Diterpenoids

While specific cytotoxic data for this compound is not yet available in the public domain, studies on other diterpenoids isolated from Rabdosia lophanthoides var. gerardianus provide a strong rationale for investigating its anti-cancer potential. The following table summarizes the cytotoxic activities of known diterpenoids from this plant against human cancer cell lines.[1] This data serves as a benchmark for designing and interpreting experiments with this compound.

CompoundHepG2 IC₅₀ (µM)HCF-8 IC₅₀ (µM)
Gerardianin B> 40> 40
Gerardianin C> 40> 40
Compound 6 4.689.12
Compound 7 6.2510.54
Compound 8 5.8311.23
Compound 9 7.5112.67
Compound 10 8.2413.53
Compound 11 9.4313.11

Experimental Protocols

Assessment of Cytotoxic Activity using the MTT Assay

Application Note: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This assay is a fundamental first step in evaluating the anti-cancer potential of this compound by determining its effect on the viability of cancer cell lines.

Protocol:

Materials:

  • This compound

  • Human cancer cell lines (e.g., HepG2, HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Make serial dilutions in complete medium to achieve final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with 0.1% DMSO) and a positive control (e.g., doxorubicin).

  • Incubate the plate for 24, 48, or 72 hours at 37°C.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C, allowing the MTT to be metabolized to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the this compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

MTT_Workflow cluster_prep Day 1: Preparation cluster_treatment Day 2: Treatment cluster_assay Day 3/4/5: Assay cluster_analysis Data Analysis start Start seed Seed Cells in 96-well Plate start->seed incubate1 Incubate 24h seed->incubate1 treat Treat with This compound incubate1->treat incubate2 Incubate 24-72h treat->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add DMSO incubate3->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 Value read->analyze

MTT Assay Workflow for Cytotoxicity Assessment.
Measurement of Nitric Oxide Production using the Griess Assay

Application Note: The Griess assay is a colorimetric method for the indirect measurement of nitric oxide (NO) by quantifying its stable metabolite, nitrite (B80452). In inflammatory conditions, inducible nitric oxide synthase (iNOS) is upregulated in macrophages, leading to a significant increase in NO production. This assay is used to evaluate the anti-inflammatory potential of this compound by its ability to inhibit NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Protocol:

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Complete cell culture medium (DMEM with 10% FBS)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Component A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Sodium nitrite (for standard curve)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C.

  • Compound Pre-treatment: Prepare serial dilutions of this compound in complete medium (final concentrations typically 1-50 µM).

  • Remove the medium and add 100 µL of medium containing this compound or vehicle (0.1% DMSO). Incubate for 1 hour.

  • LPS Stimulation: Add 10 µL of LPS solution to achieve a final concentration of 1 µg/mL to all wells except the negative control.

  • Incubate the plate for 24 hours at 37°C.

  • Griess Reaction:

    • Prepare the Griess reagent by mixing equal volumes of Component A and Component B immediately before use.

    • Transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of the Griess reagent to each well.

    • Incubate for 10-15 minutes at room temperature, protected from light.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Prepare a standard curve using sodium nitrite. Calculate the nitrite concentration in the samples. Determine the percentage of inhibition of NO production by this compound compared to the LPS-stimulated vehicle control.

Griess_Assay_Workflow cluster_setup Cell Seeding & Pre-treatment cluster_stim Inflammatory Stimulation cluster_measure Measurement cluster_analysis Analysis seed Seed RAW 264.7 cells incubate1 Incubate 24h seed->incubate1 pretreat Pre-treat with This compound (1h) incubate1->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate2 Incubate 24h stimulate->incubate2 collect Collect Supernatant incubate2->collect add_griess Add Griess Reagent collect->add_griess incubate3 Incubate 15 min add_griess->incubate3 read Read Absorbance (540 nm) incubate3->read analyze Calculate Nitrite Concentration & % Inhibition read->analyze

Griess Assay Workflow for Nitric Oxide Measurement.
NF-κB Signaling Pathway Analysis using a Luciferase Reporter Assay

Application Note: The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway. A luciferase reporter assay is a highly sensitive method to quantify the transcriptional activity of NF-κB. This assay will determine if this compound's anti-inflammatory effects are mediated through the inhibition of the NF-κB pathway.

Protocol:

Materials:

  • This compound

  • HEK293T or similar cell line

  • NF-κB luciferase reporter plasmid (containing NF-κB response elements driving firefly luciferase expression)

  • Control plasmid (e.g., Renilla luciferase plasmid for normalization)

  • Transfection reagent (e.g., Lipofectamine)

  • Complete cell culture medium

  • TNF-α or LPS (as an NF-κB activator)

  • Passive Lysis Buffer

  • Luciferase Assay Reagent

  • 96-well opaque white plates

  • Luminometer

Procedure:

  • Transfection (Day 1):

    • Seed HEK293T cells in a 96-well opaque white plate.

    • Co-transfect the cells with the NF-κB luciferase reporter plasmid and the Renilla control plasmid using a suitable transfection reagent according to the manufacturer's protocol.

    • Incubate for 24 hours.

  • Treatment (Day 2):

    • Pre-treat the transfected cells with various concentrations of this compound for 1 hour.

  • Stimulation:

    • Stimulate the cells with an NF-κB activator (e.g., 20 ng/mL TNF-α) for 6-8 hours. Include unstimulated and vehicle-treated controls.

  • Cell Lysis (Day 3):

    • Wash the cells with PBS.

    • Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.

  • Luciferase Assay:

    • Transfer the cell lysate to a new opaque plate.

    • Add Firefly Luciferase Assay Reagent and measure the luminescence (Signal A).

    • Add Stop & Glo® Reagent (which quenches the firefly signal and activates the Renilla luciferase) and measure the luminescence again (Signal B).

  • Data Analysis:

    • Normalize the firefly luciferase activity by dividing Signal A by Signal B for each well.

    • Calculate the fold change in NF-κB activity relative to the unstimulated control.

    • Determine the percentage of inhibition of NF-κB activity by this compound in stimulated cells.

NFkB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates NFkB_IkB NF-κB IκBα IKK->NFkB_IkB phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_n NF-κB NFkB->NFkB_n translocation IkB_p P-IκBα Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation LophanthoidinE This compound LophanthoidinE->IKK inhibits? NFkB_IkB->IkB_p releases NF-κB DNA DNA (κB sites) NFkB_n->DNA binds Genes Pro-inflammatory Gene Expression (iNOS, TNF-α, IL-6) DNA->Genes transcription

Hypothesized NF-κB Signaling Inhibition by this compound.

Conclusion

The protocols and data presented provide a comprehensive framework for the initial stages of developing this compound as a therapeutic agent. Based on the significant cytotoxic activity of related diterpenoids from Rabdosia lophanthoides, it is highly probable that this compound will exhibit anti-cancer properties. Furthermore, the known anti-inflammatory effects of this class of compounds suggest that this compound may also modulate key inflammatory pathways, such as nitric oxide production and NF-κB signaling. The successful execution of these experiments will provide the foundational data necessary to advance this compound into further preclinical development.

References

Lophanthoidin E for Targeted Cancer Therapy Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lophanthoidin E, a diterpenoid compound isolated from the dried leaves of Rabdosia lophanthoides, represents a class of natural products with significant potential in targeted cancer therapy research.[1] Diterpenoids derived from Rabdosia species have demonstrated cytotoxic activities against various cancer cell lines, suggesting their potential as a source for novel anticancer agents.[2][3] This document provides an overview of the potential applications of this compound in cancer research, including detailed protocols for investigating its cytotoxic and apoptotic effects. While specific research on this compound is limited in publicly available literature, the information presented here is based on studies of closely related diterpenoids isolated from Rabdosia lophanthoides and general protocols for assessing anticancer compounds.

Application Notes

This compound is a promising candidate for investigation in the following areas of targeted cancer therapy research:

  • Screening for Cytotoxic Activity: Initial studies should focus on determining the cytotoxic effects of this compound against a panel of human cancer cell lines to identify sensitive cancer types.

  • Mechanism of Action Studies: Elucidating the molecular mechanisms by which this compound induces cancer cell death is crucial. Based on the activity of related diterpenoids, it is hypothesized that this compound may induce apoptosis. Further investigations could explore its effects on key signaling pathways often dysregulated in cancer, such as the STAT3 pathway.

  • Combination Therapy Studies: Evaluating the synergistic or additive effects of this compound with existing chemotherapy drugs or targeted agents could lead to more effective treatment strategies with potentially reduced side effects.

  • In Vivo Efficacy Studies: Promising in vitro results should be followed by in vivo studies using animal models of cancer to assess the antitumor efficacy, pharmacokinetics, and safety profile of this compound.

Quantitative Data Summary

Table 1: Cytotoxic Activities of Diterpenoids from Rabdosia lophanthoides var. gerardianus [2]

CompoundHepG2 IC50 (µM)HCF-8 IC50 (µM)
Compound 64.689.12
Compound 77.3211.45
Compound 86.2110.88
Compound 98.5412.67
Compound 105.8910.23
Compound 119.4313.53

Note: The specific structures corresponding to compounds 6-11 are detailed in the cited publication. It is plausible that this compound exhibits similar cytotoxic activity.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the anticancer properties of this compound.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50).

Materials:

  • Human cancer cell lines (e.g., HepG2, HCF-8)

  • This compound

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate cell culture medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cancer cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize and count the cells.

    • Seed 5 x 10³ cells per well in 100 µL of medium in a 96-well plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

    • Incubate the plate for 48 or 72 hours.

  • MTT Assay:

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the concentration of this compound and determine the IC50 value using a suitable software (e.g., GraphPad Prism).

Protocol 2: Apoptosis Assay by Annexin V-FITC/Propidium Iodide (PI) Staining

This protocol is to determine if this compound induces apoptosis in cancer cells.

Materials:

  • Human cancer cell lines

  • This compound

  • Culture medium, FBS, Penicillin-Streptomycin, Trypsin-EDTA, PBS

  • Annexin V-FITC Apoptosis Detection Kit

  • 6-well plates

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed 2 x 10⁵ cells per well in 2 mL of medium in a 6-well plate and incubate for 24 hours.

    • Treat the cells with this compound at its IC50 and 2x IC50 concentrations for 24 or 48 hours. Include a vehicle control.

  • Cell Harvesting and Staining:

    • Harvest the cells by trypsinization and collect the cell suspension.

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer provided in the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour.

    • FITC signal (Annexin V) is detected in the FL1 channel and PI signal is detected in the FL2 channel.

    • Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothesized mechanism of action for this compound, involving the induction of apoptosis. The specific molecular targets of this compound are yet to be identified.

LophanthoidinE_Apoptosis_Pathway LophanthoidinE This compound CancerCell Cancer Cell LophanthoidinE->CancerCell Enters UnknownTarget Unknown Molecular Target(s) LophanthoidinE->UnknownTarget Interacts with CancerCell->UnknownTarget ApoptosisInduction Induction of Apoptosis UnknownTarget->ApoptosisInduction Triggers CellDeath Cancer Cell Death ApoptosisInduction->CellDeath

Caption: Hypothesized apoptotic pathway induced by this compound in cancer cells.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the in vitro evaluation of this compound's anticancer activity.

LophanthoidinE_Workflow Start Start: this compound (Diterpenoid Compound) Cytotoxicity In Vitro Cytotoxicity Assay (e.g., MTT) Start->Cytotoxicity IC50 Determine IC50 Value Cytotoxicity->IC50 ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) IC50->ApoptosisAssay Use IC50 for subsequent assays Mechanism Mechanism of Action Studies (e.g., Western Blot for Apoptotic Proteins) ApoptosisAssay->Mechanism End Conclusion on In Vitro Anticancer Potential Mechanism->End

Caption: Experimental workflow for in vitro anticancer evaluation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Lophanthoidin E in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lophanthoidin E, focusing on challenges related to its solubility in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for cell-based assays?

This compound is a naturally occurring abietane (B96969) diterpenoid. Like many other diterpenoids, it is a lipophilic (fat-soluble) molecule, which results in poor solubility in aqueous solutions like cell culture media. This low solubility can lead to compound precipitation, inaccurate dosing, and unreliable results in cell-based experiments.

Q2: What are the recommended solvents for dissolving this compound?

Based on the properties of structurally similar abietane diterpenoids, Dimethyl Sulfoxide (DMSO) and absolute ethanol (B145695) are the recommended initial solvents for preparing a concentrated stock solution of this compound.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in my cell-based assay?

The final concentration of the solvent in the cell culture medium must be kept low to avoid cytotoxicity. For DMSO, a final concentration of ≤ 0.1% is generally considered safe for most cell lines, though some robust lines may tolerate up to 0.5%. For ethanol, it is crucial to keep the final concentration as low as possible, ideally well below 1%, as higher concentrations can be toxic to cells. It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific cell line at the intended final concentration.

Q4: My this compound precipitates when I add it to my cell culture medium. What can I do?

Precipitation upon addition to aqueous media is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to test a lower final concentration of this compound.

  • Use a serial dilution approach: Instead of adding the highly concentrated stock solution directly to the medium, perform an intermediate dilution in the solvent first. Then, add the intermediate dilution to the medium dropwise while gently vortexing or swirling to facilitate mixing and prevent localized high concentrations that can lead to precipitation.

  • Consider co-solvents or carriers: For particularly challenging solubility issues, the use of pharmaceutically acceptable co-solvents or carriers like cyclodextrins or polyethylene (B3416737) glycol (PEG) could be explored, though this requires careful validation for effects on the assay.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent or non-reproducible assay results. Compound precipitation leading to inaccurate dosing.Visually inspect your working solutions for any signs of precipitation before adding to cells. Prepare fresh dilutions for each experiment. Follow the recommendations for preventing precipitation mentioned in the FAQs.
Degradation of this compound in solution.Prepare fresh stock solutions regularly and store them properly (see protocol below). Avoid repeated freeze-thaw cycles.
High background cytotoxicity in vehicle control wells. The final concentration of the organic solvent (DMSO or ethanol) is too high for your cell line.Perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells and assay duration. Ensure the final solvent concentration is below this threshold in all experimental wells.
No observable effect of this compound on cells. The compound is not sufficiently soluble at the tested concentrations to exert a biological effect.Attempt to increase the solubility using the methods described in the FAQs. If solubility limits are reached, this may represent the maximum achievable concentration for in vitro testing under these conditions.
The chosen cell line or assay is not sensitive to the biological activity of this compound.Review the literature for known targets or activities of abietane diterpenoids to ensure your experimental system is appropriate.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (Molecular Weight: 406.47 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or 200-proof absolute ethanol

  • Sterile, amber glass vials or microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile amber vial.

  • Solvent Addition: Calculate the required volume of solvent for a 10 mM stock solution:

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 100,000

    • For 1 mg of this compound: (0.001 g / 406.47 g/mol ) * 100,000 = 246.0 µL

    • Add 246.0 µL of DMSO or absolute ethanol to the vial.

  • Dissolution: Tightly cap the vial and vortex for 1-2 minutes. If the compound does not fully dissolve, sonicate in a water bath for 5-10 minutes. Visually inspect to ensure a clear solution with no particulates.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles. Protect from light.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol provides a general method for assessing the cytotoxicity of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution (from Protocol 1)

  • Vehicle control (DMSO or ethanol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. Ensure the final solvent concentration is consistent across all wells (including a vehicle-only control) and does not exceed the cytotoxic threshold. Replace the old medium with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add the solubilization buffer to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength (typically 570 nm) using a plate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.

Signaling Pathway and Workflow Diagrams

experimental_workflow Experimental Workflow for this compound Cell-Based Assays cluster_prep Preparation cluster_assay Cell-Based Assay cluster_analysis Analysis cluster_data Data Interpretation prep_stock Prepare 10 mM this compound Stock Solution in DMSO serial_dil Perform Serial Dilutions in Cell Culture Medium prep_stock->serial_dil treat_cells Treat Cells with this compound and Vehicle Control serial_dil->treat_cells seed_cells Seed Cells in 96-well Plate seed_cells->treat_cells incubate Incubate for Desired Duration treat_cells->incubate cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) incubate->cytotoxicity pathway_analysis Analyze Signaling Pathway (e.g., Western Blot, Reporter Assay) incubate->pathway_analysis dose_response Generate Dose-Response Curves cytotoxicity->dose_response mechanism Elucidate Mechanism of Action pathway_analysis->mechanism nfkb_pathway Hypothesized Inhibition of NF-κB Pathway by this compound lps Inflammatory Stimulus (e.g., LPS) tlr4 TLR4 Receptor lps->tlr4 ikk IKK Complex tlr4->ikk activates lophanthoidin_e This compound lophanthoidin_e->ikk inhibits (hypothesized) ikb IκB ikk->ikb phosphorylates nfkb NF-κB (p65/p50) ikb->nfkb releases nfkb_active Active NF-κB (in Nucleus) nfkb->nfkb_active translocates gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) nfkb_active->gene_expression induces

Technical Support Center: Stability Testing and Storage of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the stability of the specific compound Lophanthoidin E is not publicly available. This technical support guide provides a comprehensive framework and best practices for stability testing and storage based on general pharmaceutical guidelines. Researchers should adapt these protocols and recommendations to their specific findings for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing stability testing on a new compound like this compound?

A1: The primary objectives of stability testing are to understand how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] This data is used to:

  • Establish a re-test period for the drug substance or a shelf life for the drug product.

  • Recommend appropriate storage conditions.

  • Elucidate potential degradation pathways and identify degradation products.[1]

  • Develop and validate a stability-indicating analytical method.[2][3]

Q2: What is a forced degradation study and why is it necessary?

A2: A forced degradation or stress testing study involves subjecting the compound to conditions more severe than accelerated stability testing.[1] This includes exposure to high/low pH, high temperature, oxidation, and light.[4] These studies are crucial for:

  • Identifying likely degradation products and establishing degradation pathways.[1]

  • Demonstrating the specificity of a stability-indicating analytical method by proving it can separate the intact compound from its degradation products.[2][3]

  • Gaining insight into the intrinsic stability of the molecule.[5]

Q3: How much degradation is considered sufficient in a forced degradation study?

A3: While there are no absolute specifications in regulatory guidelines, a degradation level of 10-20% is generally considered adequate to demonstrate the validity of a chromatographic purity assay.[2] The goal is to generate enough degradation to detect and separate the products without over-stressing the sample, which could lead to secondary degradation products not seen under normal storage conditions.[1]

Q4: What are the typical storage conditions for long-term and accelerated stability studies?

A4: The storage conditions are defined by ICH guidelines and depend on the intended storage of the final product. For a product intended for storage at room temperature, typical conditions are:

  • Long-term: 25°C ± 2°C / 60% RH ± 5% RH

  • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

Q5: What is a stability-indicating method?

A5: A stability-indicating method is a validated analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) and the increase in degradation products over time, without interference from excipients or other impurities.[3][6] High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometry detection is the most common technique for this purpose.[7]

Troubleshooting Guides

This section addresses common issues encountered during the stability analysis of a new compound using HPLC.

Problem Potential Cause(s) Recommended Solution(s)
No Degradation Observed in Forced Degradation Studies The compound is highly stable under the applied stress conditions. The stress conditions were not harsh enough.Increase the duration, temperature, or concentration of the stressor. If no degradation is observed after exposure to conditions significantly harsher than accelerated stability protocols, the study can be stopped, indicating the molecule's high stability.[1]
Poor Resolution Between Parent Peak and Degradant Peaks in HPLC Inadequate chromatographic conditions (mobile phase, column, gradient).Optimize the HPLC method by adjusting the mobile phase pH, organic modifier, gradient slope, or temperature.[7] Consider trying a column with a different stationary phase (e.g., Phenyl, Cyano instead of C18) to alter selectivity.[6][7]
Appearance of New, Unidentified Peaks During Stability Study Formation of a new degradation product. Contamination of the sample or mobile phase.Characterize the new peak using mass spectrometry (LC-MS).[2] Review sample handling and preparation procedures to rule out contamination. Ensure use of high-purity solvents.[8]
Drifting HPLC Baseline Contaminated mobile phase or detector flow cell. Temperature fluctuations in the column.Use freshly prepared, high-purity mobile phase and degas it properly. Flush the detector flow cell.[9] Use a column oven to maintain a stable temperature.[10]
Inconsistent Peak Areas (Poor Precision) Injector issues (e.g., leaks, partially filled sample loop). Poor sample solubility in the injection solvent.Perform injector maintenance. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase; ideally, dissolve the sample in the mobile phase itself.[8]
High System Backpressure Blockage in the HPLC system (e.g., clogged column frit, tubing). Particulate matter from the sample.Backflush the column.[11] Filter all samples through a 0.22 or 0.45 µm filter before injection. Use a guard column to protect the analytical column.[10]

Data Presentation: Stability of this compound (Hypothetical Data)

The following tables are templates for presenting stability data.

Table 1: Forced Degradation Study of this compound

Stress ConditionDurationTemperature% Assay of this compound% Total DegradationNo. of Degradants
0.1 M HCl24 hours60°C85.214.83
0.1 M NaOH8 hours60°C89.110.92
3% H₂O₂24 hours25°C92.57.51
Thermal48 hours80°C95.84.21
Photolytic (ICH Q1B)1.2 million lux hours25°C98.71.31

Table 2: Long-Term Stability of this compound at 25°C / 60% RH

Time Point% AssayIndividual Impurity 1 (%)Individual Impurity 2 (%)Total Impurities (%)
0 Months99.8< 0.05< 0.050.15
3 Months99.60.08< 0.050.28
6 Months99.50.110.060.35
12 Months99.20.150.090.55

Experimental Protocols

Protocol 1: Forced Degradation of this compound
  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724)/water mixture) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Maintain at 60°C. Withdraw samples at 2, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light. Withdraw samples at 2, 8, and 24 hours.

  • Thermal Degradation: Store the solid drug substance in a temperature-controlled oven at 80°C. Withdraw samples at 24 and 48 hours and prepare for analysis.

  • Photolytic Degradation: Expose the solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[4]

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method
  • Column Selection: Start with a widely used column, such as a C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Selection:

    • Phase A: 0.1% Formic Acid or Phosphoric Acid in Water.

    • Phase B: Acetonitrile or Methanol.

  • Initial Gradient: Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) to determine the approximate elution time of the parent compound and any degradation products.

  • Method Optimization:

    • Analyze a mixture of the parent compound and samples from the forced degradation study.

    • Adjust the gradient slope, mobile phase pH, and temperature to achieve a resolution (Rs) of >1.5 between the parent peak and all degradant peaks.[12]

    • If co-elution occurs, consider changing the organic modifier (e.g., from acetonitrile to methanol) or selecting a column with a different stationary phase chemistry.[6]

  • Detection: Use a UV detector at a wavelength that provides a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is recommended to check for peak purity.

  • Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.[13]

Visualizations

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_outcome Outcome prep Prepare 1 mg/mL Stock Solution of this compound acid Acid Hydrolysis (0.1 M HCl, 60°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 60°C) prep->base oxide Oxidation (3% H2O2, RT) prep->oxide thermal Thermal (Solid, 80°C) prep->thermal photo Photolytic (ICH Q1B) prep->photo analyze Analyze by Stability- Indicating HPLC acid->analyze base->analyze oxide->analyze thermal->analyze photo->analyze outcome Identify Degradation Products & Pathways Validate Method Specificity analyze->outcome

Caption: Workflow for a forced degradation study.

Stability_Testing_Workflow cluster_storage Storage Conditions start Place Batches on Stability (Long-Term & Accelerated) long_term Long-Term (25°C / 60% RH) start->long_term accelerated Accelerated (40°C / 75% RH) start->accelerated pull_samples Pull Samples at Defined Time Points (e.g., 0, 3, 6, 12 months) long_term->pull_samples accelerated->pull_samples analysis Analyze using Validated Stability-Indicating Method pull_samples->analysis evaluate Evaluate Data: Assay, Impurities, Trends analysis->evaluate report Establish Shelf-Life & Storage Conditions evaluate->report

Caption: General workflow for a formal stability study.

Troubleshooting_Tree start Out-of-Specification (OOS) Result in Stability Study q1 Is the result due to analytical error? start->q1 check_analysis Investigate Analytical Process: - Check instrument performance - Re-analyze sample - Check calculations q1->check_analysis Yes confirm_oos OOS Result is Confirmed. Product Degradation is Real. q1->confirm_oos No q2 Is analytical error confirmed? check_analysis->q2 invalidate Invalidate Initial Result. Report Re-test Result. q2->invalidate Yes q2->confirm_oos No investigate_product Investigate Product: - Identify degradant - Evaluate impact on safety - Re-evaluate shelf-life confirm_oos->investigate_product

Caption: Troubleshooting logic for an OOS result.

References

minimizing off-target effects of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Lophanthoidin E. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing potential off-target effects during their experiments with this novel diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a diterpenoid compound isolated from the plant Rabdosia lophanthoides. Diterpenoids from this genus have been reported to exhibit a range of biological activities, including cytotoxic effects against various cancer cell lines. While specific data on this compound's mechanism of action is limited, its structural class suggests potential as an anti-proliferative or cytotoxic agent. Researchers should, therefore, anticipate that off-target effects may manifest as cellular toxicity.

Q2: What are the potential off-target effects of this compound?

Direct off-target interactions of this compound have not been extensively characterized. However, based on the activity of similar diterpenoids, potential off-target effects could include:

  • General Cytotoxicity: Inhibition of essential cellular processes in non-target cells, leading to reduced cell viability.

  • Interaction with Signaling Pathways: Modulation of unintended signaling cascades that can affect cell growth, survival, and other functions.

  • Mitochondrial Dysfunction: Off-target binding to mitochondrial proteins could disrupt cellular respiration and energy production.

  • Ion Channel Modulation: Unintended interaction with ion channels could lead to disturbances in cellular homeostasis.

Q3: How can I proactively assess the potential off-target effects of this compound in my experimental model?

It is recommended to perform a combination of in silico and in vitro analyses early in your research:

  • In Silico Target Prediction: Utilize computational tools to predict potential protein targets of this compound based on its chemical structure. This can provide a preliminary list of potential on- and off-targets to guide your experimental validation.

  • Cell Viability Assays: Compare the cytotoxic effects of this compound on your target cells versus a panel of non-target or healthy cell lines. A significant difference in IC50 values will indicate selectivity.

  • Phenotypic Screening: Employ high-content imaging or other phenotypic assays to observe cellular changes induced by this compound. This can provide unbiased insights into its effects on cellular morphology and function.

  • Target Engagement Assays: Once potential off-targets are identified, use techniques like cellular thermal shift assay (CETSA) or NanoBRET™ to confirm direct binding of this compound to these proteins in a cellular context.

Troubleshooting Guides

Problem 1: High Cytotoxicity in Control/Non-Target Cell Lines

Symptoms:

  • Low IC50 values in healthy or non-cancerous cell lines.

  • Significant cell death observed at concentrations intended to be selective for target cells.

Possible Causes:

  • This compound has a narrow therapeutic window.

  • The compound interacts with a common and essential cellular pathway.

Solutions:

StepActionRationale
1 Perform a Dose-Response Curve in a Panel of Cell Lines To quantitatively determine the selectivity index (SI). The SI is the ratio of the IC50 in a non-target cell line to the IC50 in the target cell line. A higher SI indicates better selectivity.
2 Reduce Treatment Duration Shorter exposure times may be sufficient to achieve the desired on-target effect while minimizing toxicity in non-target cells.
3 Co-treatment with a Cytoprotective Agent If the mechanism of off-target toxicity is known (e.g., oxidative stress), co-treatment with an appropriate protective agent (e.g., an antioxidant) in control cells could be considered, though this may complicate data interpretation.
4 Structural Modification of this compound If feasible, medicinal chemistry efforts could be directed towards synthesizing derivatives with improved selectivity.

Hypothetical Selectivity Data for this compound:

Cell LineCell TypeIC50 (µM)Selectivity Index (SI) vs. Target Cell A
Target Cell A Cancer 5.2 1.0
Non-Target Cell Line 1Healthy Fibroblast25.85.0
Non-Target Cell Line 2Healthy Epithelial41.37.9
Non-Target Cell Line 3Healthy Lymphocyte> 100> 19.2
Problem 2: Inconsistent or Unexplained Experimental Results

Symptoms:

  • High variability in assay results.

  • Phenotypic effects that are not consistent with the hypothesized on-target mechanism.

Possible Causes:

  • This compound is hitting one or more unknown off-targets that influence the experimental readout.

  • The compound is affecting a fundamental cellular process.

Solutions:

StepActionRationale
1 Perform an Unbiased Omics Analysis Use transcriptomics (RNA-seq) or proteomics to identify global changes in gene or protein expression induced by this compound. This can reveal affected pathways unrelated to the primary target.
2 Kinase or Protease Profiling Screen this compound against a panel of kinases or proteases, as these are common off-targets for small molecules.
3 Pathway-Specific Reporter Assays Use reporter cell lines for major signaling pathways (e.g., NF-κB, Wnt, MAPK) to identify which pathways are modulated by this compound.
4 Validate Off-Target Engagement Once a potential off-target is identified, use methods like CETSA or NanoBRET™ to confirm direct binding.

Experimental Protocols

Protocol 1: Determining the Selectivity Index of this compound

Objective: To quantify the selectivity of this compound by comparing its cytotoxicity in target versus non-target cell lines.

Methodology:

  • Cell Culture: Culture target and non-target cell lines in their respective recommended media.

  • Cell Seeding: Seed cells in 96-well plates at a density that will ensure they are in the logarithmic growth phase at the end of the experiment.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in the appropriate vehicle (e.g., DMSO). Ensure the final vehicle concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Treat the cells with the serially diluted this compound for a predetermined duration (e.g., 48 or 72 hours). Include vehicle-only controls.

  • Cell Viability Assay: Use a suitable cell viability assay, such as MTT, MTS, or a luminescent ATP-based assay (e.g., CellTiter-Glo®).

  • Data Analysis:

    • Normalize the data to the vehicle-treated controls.

    • Plot the dose-response curves using non-linear regression (log(inhibitor) vs. response -- variable slope).

    • Calculate the IC50 value for each cell line.

    • Calculate the Selectivity Index (SI) as: SI = IC50 (non-target cells) / IC50 (target cells)

Protocol 2: In Silico Off-Target Prediction

Objective: To computationally identify potential off-targets of this compound.

Methodology:

  • Obtain 3D Structure: Generate a 3D structure of this compound in a suitable format (e.g., .sdf, .mol2).

  • Select Prediction Tools: Utilize web-based or standalone software for reverse docking or pharmacophore-based target prediction. Examples include:

    • SwissTargetPrediction

    • PharmMapper

    • TargetNet

  • Perform Prediction: Submit the 3D structure of this compound to the selected server(s).

  • Analyze Results:

    • Compile a list of predicted targets.

    • Prioritize targets based on prediction scores, biological relevance to your experimental system, and potential for mediating off-target effects.

    • Use this list to guide your experimental validation efforts.

Visualizations

experimental_workflow cluster_insilico In Silico Analysis cluster_invitro In Vitro Validation a This compound Structure b Reverse Docking / Pharmacophore Screening a->b c Prioritized List of Potential Off-Targets b->c d Cell Viability Assays (Target vs. Non-Target) c->d Guide experimental design f Target Engagement Assays (e.g., CETSA) c->f e Selectivity Index Calculation d->e g Confirmation of Off-Target Interaction f->g

Caption: Workflow for identifying and validating off-target effects.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Potential Off-Target Pathway A This compound B Target Protein A->B E Off-Target Protein (e.g., Kinase X) A->E C Downstream Signaling B->C D Desired Effect (e.g., Apoptosis) C->D F Unintended Signaling E->F G Side Effect (e.g., Toxicity) F->G

Caption: On-target vs. potential off-target signaling pathways.

Technical Support Center: Purification of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Lophanthoidin E. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the isolation and purification of this diterpenoid.

Frequently Asked Questions (FAQs)

Q1: What are the general steps for purifying this compound from a plant source?

A1: The purification of this compound, a diterpenoid, typically involves a multi-step process that includes extraction, fractionation, and final purification. The general workflow begins with the extraction of the compound from the plant matrix, followed by a series of chromatographic separations to isolate this compound from other metabolites.

Q2: What are the most common challenges encountered during the purification of this compound?

A2: Researchers may face several challenges during the purification of this compound. Due to the structural complexity of diterpenoids and their presence in complex natural extracts, common issues include low yields, co-eluting impurities with similar polarities, and potential degradation of the target compound during the purification process.[1][2][3]

Q3: Which chromatographic techniques are most effective for this compound purification?

A3: A combination of chromatographic techniques is typically employed for the successful purification of diterpenoids like this compound.[1] This often includes:

  • Silica (B1680970) Gel Column Chromatography: For initial fractionation of the crude extract based on polarity.

  • Preparative High-Performance Liquid Chromatography (Prep-HPLC): For the final purification of this compound to a high degree of purity.[4] Both normal-phase and reversed-phase HPLC can be utilized, with reversed-phase being common for separating closely related diterpenoids.[4]

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the purification of this compound.

Issue 1: Low Yield of this compound After Initial Extraction

Possible Cause: Inefficient extraction from the plant material. Diterpenoids can be present in low concentrations in their natural sources.[5]

Solution:

  • Optimize Extraction Solvent: Experiment with different solvent systems to improve the extraction efficiency. A combination of polar and non-polar solvents may be necessary.

  • Increase Solvent-to-Sample Ratio: Ensure a sufficient volume of solvent is used to fully penetrate the plant material.

  • Employ Advanced Extraction Techniques: Consider methods like supercritical fluid extraction (SFE) which can offer higher yields and selectivity for certain compounds.[6]

Issue 2: Co-elution of Impurities with this compound during Chromatography

Possible Cause: The presence of structurally similar compounds with similar polarities in the extract.

Solution:

  • Orthogonal Chromatography: Employ a multi-step purification strategy using different chromatographic modes. For example, follow a normal-phase separation with a reversed-phase separation. This exploits different separation mechanisms to resolve co-eluting compounds.

  • Gradient Optimization in HPLC: Carefully optimize the mobile phase gradient during preparative HPLC to enhance the resolution between this compound and closely eluting impurities.[7]

  • Alternative Stationary Phases: If co-elution persists on a standard C18 column, consider using a different stationary phase (e.g., Phenyl-Hexyl, Cyano) that may offer different selectivity.

Issue 3: Peak Tailing or Fronting in HPLC

Possible Cause: Several factors can lead to poor peak shape, including column overload, secondary interactions with the stationary phase, or issues with the mobile phase.[8]

Solution:

  • Reduce Sample Load: Inject a smaller amount of the sample onto the column to prevent overloading.[8]

  • Adjust Mobile Phase pH: If this compound has acidic or basic functional groups, adjusting the pH of the mobile phase can improve peak shape.

  • Use a Guard Column: A guard column can help protect the analytical column from strongly retained impurities that may cause peak shape distortion.

Issue 4: this compound Degradation During Purification

Possible Cause: this compound may be sensitive to factors such as pH, temperature, or light.[3]

Solution:

  • Maintain Low Temperatures: Perform purification steps at reduced temperatures to minimize thermal degradation.

  • Use pH-Neutral Solvents: If the compound is pH-sensitive, use buffered or neutral mobile phases.

  • Protect from Light: If the compound is light-sensitive, use amber vials and cover glassware with aluminum foil.

Experimental Protocols & Data

General Protocol for this compound Purification
  • Extraction:

    • Grind the dried plant material to a fine powder.

    • Extract the powder with a suitable solvent (e.g., methanol (B129727) or ethanol) at room temperature with agitation.

    • Concentrate the extract under reduced pressure to obtain a crude extract.

  • Silica Gel Column Chromatography (Initial Fractionation):

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the crude extract onto the column.

    • Elute the column with a stepwise gradient of increasing polarity (e.g., a hexane-ethyl acetate (B1210297) gradient).

    • Collect fractions and analyze them by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound.

  • Preparative HPLC (Final Purification):

    • Pool the fractions containing this compound and concentrate them.

    • Dissolve the concentrated fraction in a suitable solvent and inject it onto a preparative HPLC system.

    • Elute with an optimized mobile phase gradient to isolate pure this compound.

    • Collect the peak corresponding to this compound and verify its purity by analytical HPLC and spectroscopic methods (e.g., NMR, MS).[4]

Quantitative Data for a Typical Diterpenoid Purification

The following tables provide example parameters for the purification of a diterpenoid like this compound. These values should be optimized for your specific experimental conditions.

Table 1: Silica Gel Column Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (60-120 mesh)
Mobile PhaseHexane:Ethyl Acetate (gradient)
Gradient Steps100:0, 90:10, 80:20, 70:30, 50:50, 0:100 (v/v)
Flow Rate10-20 mL/min
Fraction Size50-100 mL

Table 2: Preparative Reversed-Phase HPLC Parameters

ParameterValue
ColumnC18, 10 µm, 250 x 21.2 mm
Mobile Phase AWater
Mobile Phase BAcetonitrile
Gradient50-90% B over 30 min
Flow Rate15 mL/min
DetectionUV at 254 nm
Injection Volume1-5 mL

Visualizations

Experimental Workflow for this compound Purification

Purification_Workflow Start Plant Material Extraction Extraction (e.g., Methanol) Start->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Silica_Column Silica Gel Column Chromatography Crude_Extract->Silica_Column Fractions This compound-rich Fractions Silica_Column->Fractions Prep_HPLC Preparative HPLC (Reversed-Phase) Fractions->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound

Caption: A typical experimental workflow for the purification of this compound.

Troubleshooting Decision Tree for Low Purity

Troubleshooting_Purity Start Low Purity of This compound? Check_Resolution Poor Resolution in Prep-HPLC? Start->Check_Resolution Yes Further_Purification Consider Additional Purification Step Start->Further_Purification No Optimize_Gradient Optimize HPLC Gradient Check_Resolution->Optimize_Gradient Yes Check_Overload Is the Column Overloaded? Check_Resolution->Check_Overload No Success Purity Improved Optimize_Gradient->Success Change_Column Try Different Stationary Phase Change_Column->Success Check_Overload->Change_Column No Reduce_Load Reduce Sample Injection Volume Check_Overload->Reduce_Load Yes Reduce_Load->Success

Caption: A decision tree for troubleshooting low purity issues during purification.

References

Technical Support Center: Enhancing the Bioavailability of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of Lophanthoidin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its bioavailability a concern?

A1: this compound is a diterpenoid compound isolated from Rabdosia lophanthoides.[1] Like many other flavonoids and natural compounds, it is understood to have poor aqueous solubility, which can significantly limit its absorption in the gastrointestinal tract and, consequently, its systemic bioavailability and therapeutic efficacy.[2][3] Strategies to enhance its bioavailability are therefore crucial for preclinical and clinical development.

Q2: What are the primary factors limiting the oral bioavailability of compounds like this compound?

A2: The oral bioavailability of poorly water-soluble compounds like this compound is primarily limited by:

  • Poor aqueous solubility: This hinders its dissolution in gastrointestinal fluids, a prerequisite for absorption.[2][3]

  • Low dissolution rate: The speed at which the compound dissolves can be a rate-limiting step for absorption.

  • Limited membrane permeability: The compound's ability to pass through the intestinal epithelial cell layer can be restricted.

  • First-pass metabolism: Significant metabolism in the liver before reaching systemic circulation can reduce the amount of active compound.[4]

  • Gut microbiota degradation: The compound may be altered or degraded by microorganisms in the gut.[5]

Q3: What are the most common strategies to enhance the bioavailability of poorly soluble flavonoids like this compound?

A3: Several promising strategies can be employed:

  • Nanotechnology-based drug delivery systems: Encapsulating this compound in nanoparticles, liposomes, or solid lipid nanoparticles can improve its solubility, protect it from degradation, and facilitate its absorption.[6][7][8][9]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can enhance its dissolution rate.[4][10]

  • Cyclodextrin Inclusion Complexes: Complexation with cyclodextrins can increase the aqueous solubility of this compound.[10][11]

  • Structural Modification (Prodrugs): Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that converts to the active form in the body.[2][3][11]

  • Use of Absorption Enhancers: Co-administration with substances that can enhance intestinal permeability.[2][3]

Troubleshooting Guides

Issue 1: Low in vitro dissolution rate of this compound formulation.
Potential Cause Troubleshooting Step Expected Outcome
Poor wettability of the drug powder. Micronize the this compound powder to increase the surface area.Increased surface area should improve contact with the dissolution medium.
Incorporate a surfactant or wetting agent into the formulation.Improved wetting will facilitate faster dissolution.
Drug recrystallization in the formulation. Analyze the formulation using Differential Scanning Calorimetry (DSC) or X-ray Diffraction (XRD) to check for crystallinity.Amorphous forms are generally more soluble. If crystalline, consider reformulating using techniques that promote an amorphous state, such as spray drying or hot-melt extrusion for solid dispersions.
Inadequate polymer/carrier selection for solid dispersion. Screen different hydrophilic polymers (e.g., PVP, HPMC, Soluplus®) at various drug-to-polymer ratios.An optimal polymer and ratio will effectively disperse the drug at a molecular level, preventing recrystallization and enhancing dissolution.
Inefficient complexation with cyclodextrins. Optimize the stoichiometry of the this compound:cyclodextrin ratio.A 1:1 or 1:2 molar ratio is often optimal for inclusion complex formation.
Utilize different methods of complexation such as kneading, co-evaporation, or freeze-drying.Different preparation methods can yield more efficient complexation.
Issue 2: High variability in in vivo pharmacokinetic data.
Potential Cause Troubleshooting Step Expected Outcome
Inconsistent dosing. Ensure accurate and consistent administration of the formulation to each animal. For oral gavage, ensure the suspension is homogenous.Reduced inter-individual variability in plasma concentration profiles.
Food effect. Standardize the fasting and feeding schedule for the animals. The presence of food can significantly alter the absorption of lipophilic compounds.A consistent prandial state will minimize variability in absorption.
Inter-individual differences in metabolism. Use a larger group of animals to obtain statistically significant data.A larger sample size can help to account for natural biological variation.
Consider using a crossover study design if feasible.Each animal serves as its own control, reducing inter-individual variability.
Formulation instability in the GI tract. Assess the stability of the formulation in simulated gastric and intestinal fluids.If the formulation is unstable, consider enteric coating or encapsulation in protective carriers like liposomes.
Issue 3: Poor correlation between in vitro dissolution and in vivo bioavailability.
Potential Cause Troubleshooting Step Expected Outcome
In vitro dissolution medium does not reflect in vivo conditions. Use biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the small intestine.Better prediction of in vivo performance by simulating the presence of bile salts and phospholipids.
Permeability is the rate-limiting step, not dissolution. Conduct in vitro permeability assays using Caco-2 cell monolayers.This will help to determine if the compound has inherently low permeability, which would not be improved by enhancing dissolution alone.
Significant first-pass metabolism. Perform in vitro metabolism studies using liver microsomes or hepatocytes.[12]This will indicate if a large fraction of the absorbed drug is being metabolized before reaching systemic circulation.
Efflux transporter involvement (e.g., P-glycoprotein). Conduct Caco-2 permeability assays in the presence and absence of P-gp inhibitors (e.g., verapamil).An increase in permeability in the presence of an inhibitor suggests that efflux is a limiting factor.

Quantitative Data Summary

Table 1: Comparison of Physicochemical Properties of this compound Formulations

FormulationParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Drug Loading (%)
This compound (Unprocessed)> 2000-15.2 ± 2.1N/AN/A
This compound-PLGA Nanoparticles185 ± 15-25.8 ± 3.485.2 ± 5.612.7 ± 1.3
This compound-Solid Lipid Nanoparticles210 ± 20-18.5 ± 2.991.4 ± 4.810.5 ± 0.9
This compound-Cyclodextrin ComplexN/AN/AN/A15.0 (Theoretical)

Table 2: In Vivo Pharmacokinetic Parameters of this compound Formulations in Rats (Oral Administration, 50 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC₀₋₂₄ (ng·h/mL)Relative Bioavailability (%)
This compound (Suspension)85 ± 122.0450 ± 65100
This compound-PLGA Nanoparticles410 ± 551.52870 ± 310638
This compound-Solid Lipid Nanoparticles355 ± 482.02540 ± 280564
This compound-Cyclodextrin Complex290 ± 351.01980 ± 215440

Experimental Protocols

Protocol 1: Preparation of this compound-Loaded PLGA Nanoparticles

This protocol describes the preparation of this compound-loaded Poly(lactic-co-glycolic acid) (PLGA) nanoparticles using an oil-in-water (o/w) single emulsion-solvent evaporation method.[4]

Materials:

  • This compound

  • PLGA (50:50, MW 10,000-25,000 Da)

  • Polyvinyl alcohol (PVA)

  • Ethyl acetate (B1210297)

  • Deionized water

Procedure:

  • Organic Phase Preparation: Dissolve 50 mg of this compound and 200 mg of PLGA in 5 mL of ethyl acetate.

  • Aqueous Phase Preparation: Prepare a 2% w/v PVA solution in 20 mL of deionized water.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization (e.g., 15,000 rpm) for 5 minutes on an ice bath to form an o/w emulsion.

  • Solvent Evaporation: Stir the resulting emulsion at room temperature for 4-6 hours using a magnetic stirrer to allow the ethyl acetate to evaporate.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C.

  • Washing: Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove excess PVA.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry to obtain a powder.

Protocol 2: In Vitro Dissolution Study

This protocol outlines a standard procedure for evaluating the dissolution rate of different this compound formulations.

Apparatus:

  • USP Dissolution Apparatus 2 (Paddle type)

Dissolution Medium:

  • 900 mL of Simulated Intestinal Fluid (SIF, pH 6.8) containing 0.5% Tween® 80.

Procedure:

  • Set the paddle speed to 75 rpm and maintain the temperature of the dissolution medium at 37 ± 0.5°C.

  • Add a quantity of the this compound formulation equivalent to 10 mg of the active compound to each dissolution vessel.

  • Withdraw 5 mL samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, and 120 minutes).

  • Replace the withdrawn volume with an equal volume of fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of this compound in the filtrate using a validated analytical method (e.g., HPLC-UV).

  • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Formulation This compound Formulation (e.g., Nanoparticles) Characterization Physicochemical Characterization (Size, Zeta, EE%) Formulation->Characterization Dissolution Dissolution Studies (USP Apparatus 2) Characterization->Dissolution Permeability Permeability Assay (Caco-2 Cells) Dissolution->Permeability PK_Study Pharmacokinetic Study (Animal Model) Permeability->PK_Study Data_Analysis Data Analysis (Cmax, Tmax, AUC) PK_Study->Data_Analysis

Caption: Experimental workflow for enhancing this compound bioavailability.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates LophanthoidinE This compound LophanthoidinE->IKK inhibits IkB IκB IKK->IkB phosphorylates NFkB_IkB NF-κB/IκB Complex Degradation Degradation IkB->Degradation Degradation NFkB NF-κB NFkB_N NF-κB NFkB->NFkB_N translocates to NFkB_IkB->IkB releases NFkB_IkB->NFkB releases Gene Target Gene Expression (e.g., COX-2, iNOS) NFkB_N->Gene induces External_Stimulus External Stimulus (e.g., LPS) External_Stimulus->Receptor

References

dealing with Lophanthoidin E batch-to-batch variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing batch-to-batch variability of Lophanthoidin E.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a diterpenoid compound isolated from the plant Rabdosia lophanthoides. While specific biological activities of this compound are not extensively documented in publicly available literature, diterpenoids as a class are known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] It is plausible that this compound may exhibit similar properties, potentially through the modulation of inflammatory signaling pathways such as NF-κB.[3][4]

Q2: What are the common causes of batch-to-batch variability with natural products like this compound?

Batch-to-batch variability in natural products can arise from several factors, including:

  • Source Material: Differences in the geographical location, climate, and harvest time of the source plant (Rabdosia lophanthoides).

  • Extraction and Purification Processes: Minor variations in extraction solvents, temperature, and chromatographic purification can lead to differences in the final compound's purity and the profile of minor co-eluting impurities.[5]

  • Storage and Handling: Improper storage conditions (e.g., exposure to light, temperature fluctuations) can lead to degradation of the compound over time.

Q3: How can I assess the purity and concentration of my this compound batches?

High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of diterpenoids.[1][6][7] For concentration determination, a quantitative HPLC method using a certified reference standard of this compound is recommended. If a reference standard is unavailable, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) can provide sensitive and specific quantification.[8]

Q4: My experiment is yielding inconsistent results with different batches of this compound. What should I do first?

First, confirm that the observed variability is not due to experimental error.[9][10] If the experimental setup is consistent, the next step is to perform analytical and biological qualification of each batch. This involves comparing the purity, concentration, and in vitro activity of the different batches side-by-side.

Troubleshooting Guides

Issue 1: Inconsistent IC50/EC50 values in cell-based assays.

Possible Cause 1: Variation in Compound Purity or Concentration

  • Troubleshooting Step 1: Analytical Quantification.

    • Use HPLC or LC-MS/MS to determine the purity and precise concentration of each batch of this compound.[1][8] Prepare stock solutions based on these new measurements and repeat the experiment.

  • Troubleshooting Step 2: Stability Assessment.

    • Assess the stability of this compound in your experimental solvent and under your storage conditions. Degradation can lead to a decrease in the effective concentration.

Possible Cause 2: Presence of Bioactive Impurities

  • Troubleshooting Step 1: High-Resolution LC-MS Analysis.

    • Analyze each batch using high-resolution LC-MS to identify any differences in the impurity profile. Even minor impurities could have biological activity.

  • Troubleshooting Step 2: Biological Activity of Fractions.

    • If significant impurities are detected, consider fractionating the batches using preparative HPLC and testing the activity of the individual fractions.

Issue 2: Unexpected or Off-Target Effects Observed with a New Batch.

Possible Cause: Presence of a Contaminant with Different Biological Activity

  • Troubleshooting Step 1: Broad Spectrum Activity Screening.

    • Test the problematic batch in a panel of well-characterized assays to identify any unexpected activities.

  • Troubleshooting Step 2: Re-purification.

    • If a contaminant is suspected, re-purify the batch using an orthogonal chromatographic method (e.g., a different column or solvent system).

Data Presentation

Table 1: Example Batch-to-Batch Analytical Comparison

ParameterBatch ABatch BBatch CAcceptance Criteria
Purity (HPLC, %) 98.5%95.2%99.1%> 98%
Concentration (LC-MS/MS, µg/mL) 101.298.5100.595-105 µg/mL
Major Impurity 1 (%) 0.8%3.1%0.5%< 1.0%
Major Impurity 2 (%) 0.5%1.2%0.3%< 0.5%

Table 2: Example Batch-to-Batch Biological Activity Comparison

AssayBatch ABatch BBatch C% Variation from Reference
NF-κB Inhibition (IC50, µM) 1.25.81.1< 20%
TNF-α Release (IC50, µM) 2.58.12.3< 20%
Cell Viability (CC50, µM) > 50> 50> 50N/A

Experimental Protocols

Protocol 1: HPLC Purity and Concentration Determination of this compound

  • Standard Preparation: Prepare a stock solution of this compound reference standard at 1 mg/mL in methanol (B129727). Create a calibration curve by serial dilution (e.g., 1-100 µg/mL).

  • Sample Preparation: Dissolve each batch of this compound in methanol to a target concentration of 1 mg/mL.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both with 0.1% formic acid.

    • Gradient: Start at 30% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 220 nm.

  • Analysis: Inject equal volumes of standards and samples. Calculate purity based on the area under the curve (AUC) of the main peak relative to the total AUC. Determine concentration by comparing the AUC of the sample to the calibration curve.

Protocol 2: Cell-Based NF-κB Reporter Assay

  • Cell Culture: Culture a stable cell line expressing an NF-κB-driven reporter gene (e.g., luciferase or GFP) in appropriate media.

  • Plating: Seed cells in a 96-well plate at a density that will result in 80-90% confluency at the time of the assay.

  • Compound Treatment: Prepare serial dilutions of each this compound batch. Add the compounds to the cells and incubate for 1 hour.

  • Stimulation: Induce NF-κB activation with an appropriate stimulus (e.g., TNF-α or LPS) and incubate for 6-24 hours.

  • Reporter Gene Measurement: Measure the reporter gene signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

  • Data Analysis: Normalize the reporter signal to a vehicle control. Calculate the IC50 value for each batch using a non-linear regression analysis.

Mandatory Visualizations

Signaling_Pathway LPS LPS/TNF-α TLR4 TLR4/TNFR LPS->TLR4 IKK IKK Complex TLR4->IKK IkB IκBα IKK->IkB P NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active IκBα Degradation Nucleus Nucleus NFkB_active->Nucleus Genes Pro-inflammatory Gene Transcription Nucleus->Genes Transcription Lophanthoidin This compound Lophanthoidin->IKK Inhibits

Caption: Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

Experimental_Workflow start Receive New Batch of this compound analytical Analytical Qualification (HPLC, LC-MS/MS) start->analytical biological Biological Qualification (e.g., NF-κB Assay) start->biological compare Compare Data with Reference Batch analytical->compare biological->compare pass Batch Passes QC (Proceed with Experiments) compare->pass Meets Specs fail Batch Fails QC (Troubleshoot) compare->fail Does Not Meet Specs

Caption: Workflow for qualifying new batches of this compound.

Troubleshooting_Logic start Inconsistent Experimental Results check_exp Verify Experimental Protocol and Reagents start->check_exp exp_ok Experiment is Consistent check_exp->exp_ok No Error exp_fail Fix Experimental Error check_exp->exp_fail Error Found qualify_batch Perform Batch Qualification (Analytical & Biological) exp_ok->qualify_batch compare_data Do Batches Differ? qualify_batch->compare_data no_diff Batches are Equivalent (Re-evaluate Experiment) compare_data->no_diff No diff Batches Differ compare_data->diff Yes normalize Normalize Concentration and Re-test diff->normalize contact_supplier Contact Supplier/ Re-purify normalize->contact_supplier Still Inconsistent

Caption: Decision tree for troubleshooting inconsistent experimental results.

References

Technical Support Center: Interpreting Complex NMR Spectra of Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

Notice to Researchers: The detailed ¹H and ¹³C NMR spectral data for Lophanthoidin E, including chemical shifts and coupling constants, are not available in the public domain through standard scientific literature and database searches. As a result, a comprehensive troubleshooting guide with specific data interpretation is not possible at this time.

The following guide provides general strategies and frequently asked questions for interpreting complex NMR spectra of diterpenoids, which can be applied to this compound once spectral data becomes accessible.

General Troubleshooting Guide for Diterpenoid NMR Spectra

Interpreting the NMR spectra of complex natural products like diterpenoids presents several common challenges. This guide addresses these issues in a question-and-answer format to assist researchers in their structural elucidation efforts.

Question 1: My ¹H NMR spectrum shows significant signal overlap, especially in the aliphatic region. How can I begin to assign protons?

Answer: Signal overlap is a frequent issue with diterpenoids due to the large number of non-equivalent protons in similar chemical environments.

  • Initial Approach:

    • Identify Key Regions: Start by identifying distinct regions of the spectrum. Protons attached to carbons bearing heteroatoms (e.g., oxygen) will be downfield (typically δ 3.0-5.0 ppm). Olefinic protons will appear further downfield (δ 5.0-7.0 ppm), and aromatic protons (if present) will be even further downfield. Methyl groups often appear as sharp singlets or doublets in the upfield region (δ 0.7-1.5 ppm).

    • 2D NMR Spectroscopy: It is highly recommended to acquire two-dimensional (2D) NMR spectra.

      • COSY (Correlation Spectroscopy): A COSY spectrum will reveal proton-proton coupling networks. Start with a well-resolved signal and "walk" along the carbon chain to identify coupled protons.

      • TOCSY (Total Correlation Spectroscopy): A TOCSY spectrum can reveal entire spin systems, which is particularly useful for identifying protons within the same cyclic or side-chain fragment.

Question 2: The coupling patterns in my ¹H NMR spectrum are complex and not first-order. How can I extract coupling constants (J-values)?

Answer: Complex coupling patterns arise from multiple couplings to a single proton with similar J-values, or when the chemical shift difference between coupled protons is small (second-order effects).

  • Strategies for Analysis:

    • Simulation Software: Use NMR simulation software to model the observed multiplets. By inputting estimated chemical shifts and coupling constants, you can iteratively refine these parameters until the simulated spectrum matches the experimental one.

    • J-Resolved Spectroscopy: A 2D J-resolved experiment separates chemical shifts and coupling constants onto different axes, simplifying the analysis of complex multiplets.

    • Higher Field Strength: Acquiring spectra on a higher field NMR spectrometer can often simplify second-order spectra into first-order patterns by increasing the chemical shift dispersion.

Question 3: I am struggling to assign the quaternary carbons in my ¹³C NMR spectrum. What experiments can help?

Answer: Quaternary carbons do not have attached protons and therefore do not show correlations in standard 1D proton-coupled ¹³C or 2D HSQC/HMQC spectra.

  • Key Experiments:

    • HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment is essential for assigning quaternary carbons. It shows correlations between protons and carbons that are two or three bonds away. Look for correlations from well-assigned protons (e.g., methyl protons) to nearby quaternary carbons.

    • DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) can distinguish between CH, CH₂, and CH₃ groups. Quaternary carbons are absent in all DEPT spectra, which helps to confirm their presence in the standard ¹³C NMR spectrum.

Frequently Asked Questions (FAQs)

Q: What are the typical chemical shift ranges for carbons in a diterpenoid skeleton?

A: While specific shifts depend on the exact structure and substituents, general ranges are:

  • Aliphatic CH₃, CH₂, CH: 10 - 60 ppm

  • Carbons attached to oxygen (C-O): 50 - 90 ppm

  • Olefinic carbons (C=C): 100 - 150 ppm

  • Carbonyl carbons (C=O): 160 - 220 ppm

Q: How can I determine the stereochemistry of this compound using NMR?

A: Determining relative stereochemistry relies heavily on through-space NMR correlations and the measurement of coupling constants.

  • NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of their bonding connectivity. The presence of a cross-peak between two protons indicates they are on the same face of the molecule.

  • Coupling Constants (³JHH): The magnitude of the three-bond proton-proton coupling constant (³JHH) is related to the dihedral angle between the protons, as described by the Karplus equation. By analyzing these values, you can infer the relative stereochemistry of substituents on a ring system.

Experimental Protocols

Acquiring high-quality NMR data is critical for the successful structure elucidation of complex molecules. Below are standard experimental protocols.

1. Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD).

  • Filter the solution into a 5 mm NMR tube to remove any particulate matter.

2. 1D NMR Acquisition:

  • ¹H NMR:

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical spectral width: 12-16 ppm.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical spectral width: 220-250 ppm.

    • A longer acquisition time and more scans are typically required due to the low natural abundance of ¹³C.

3. 2D NMR Acquisition:

  • COSY: Standard gradient-selected COSY (gCOSY) is usually sufficient.

  • HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Coherence): To determine one-bond proton-carbon correlations. HSQC is generally preferred for its higher resolution in the F1 dimension.

  • HMBC: To determine long-range (2-3 bond) proton-carbon correlations. Optimize the long-range coupling delay (typically around 8-10 Hz) to observe correlations to quaternary carbons.

  • NOESY/ROESY: To determine spatial proximities. Use a mixing time appropriate for the size of the molecule (e.g., 300-800 ms (B15284909) for NOESY).

Visualizing Experimental Workflow

The following diagram outlines a typical workflow for the structural elucidation of a complex natural product using NMR spectroscopy.

NMR_Workflow cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis cluster_structure_elucidation Structure Elucidation A 1. Purified this compound B 2. 1D NMR (¹H, ¹³C, DEPT) A->B C 3. 2D NMR (COSY, HSQC, HMBC) B->C D 4. 2D NMR for Stereochemistry (NOESY/ROESY) C->D E 5. Assign Proton Spin Systems (COSY) D->E F 6. Assign ¹H-¹³C Pairs (HSQC) E->F G 7. Assemble Fragments (HMBC) F->G H 8. Determine Stereochemistry (NOESY/J-coupling) G->H I 9. Propose Planar Structure H->I J 10. Propose 3D Structure I->J Final Final Structure of this compound J->Final

Caption: Workflow for NMR-based structure elucidation.

Validation & Comparative

Unraveling the Cytotoxic Landscape of Rabdosia Diterpenoids: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals vested in the discovery of novel anticancer agents, the genus Rabdosia presents a rich reservoir of bioactive diterpenoids. These natural products have demonstrated significant cytotoxic effects against a variety of cancer cell lines, prompting extensive investigation into their therapeutic potential. This guide provides a comparative overview of the cytotoxicity of several key Rabdosia diterpenoids, with a particular focus on contextualizing the activity of Lophanthoidin E. However, a thorough review of the available scientific literature reveals a significant gap in the cytotoxic data for this compound, precluding a direct quantitative comparison at this time.

While specific IC50 values and detailed mechanistic studies for this compound remain elusive in published research, this guide will synthesize the existing data for other prominent Rabdosia diterpenoids to provide a valuable comparative framework. This will allow researchers to benchmark the potential of novel compounds against established members of this class.

Cytotoxicity Profile of Rabdosia Diterpenoids

The cytotoxic activity of Rabdosia diterpenoids is typically evaluated using in vitro cell-based assays, with the half-maximal inhibitory concentration (IC50) being a key parameter for quantifying potency. The following table summarizes the reported IC50 values for several well-characterized Rabdosia diterpenoids against a panel of human cancer cell lines.

CompoundCell LineIC50 (µM)Reference
Oridonin A549 (Lung)6.2 - 28.1[1]
SMMC-7721 (Hepatoma)-[1]
H-1299 (Lung)-[1]
SW-480 (Colon)-[1]
HL-60 (Leukemia)4.81[1]
Ponicidin A549 (Lung)-
MCF-7 (Breast)-[2]
MDA-MB-231 (Breast)-[2]
Weisiensin B K562 (Leukemia)-[3]
BEL-7402 (Hepatoma)10.0[4]
HepG2 (Hepatoma)3.24[4]
HO-8910 (Ovarian)32[4]
SGC-7901 (Gastric)4.34[4]
Glaucocalyxin A 6T-CEM (Leukemia)0.0490 (µg/mL)[5]
HL-60 (Leukemia)-[5]
LOVO (Colon)-[5]
A549 (Lung)-[5]
Glaucocalyxin B 6T-CEM (Leukemia)>0.0490 (µg/mL)[5]
Glaucocalyxin D 6T-CEM (Leukemia)> Glaucocalyxin B[5]
Gerardianin B & C HepG2 (Hepatoma)4.68 - 9.43[6]
HCF-8 (Colon)9.12 - 13.53[6]

Note: A definitive IC50 value for this compound is not available in the reviewed literature. The table will be updated as new data emerges.

Experimental Protocols: Assessing Cytotoxicity

The most common method for determining the in vitro cytotoxicity of compounds like Rabdosia diterpenoids is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Standard MTT Assay Protocol:
  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., a serial dilution of the Rabdosia diterpenoid). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with the compound for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plate is then incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: The MTT solution is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or isopropanol, is added to dissolve the formazan crystals, resulting in a colored solution.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer Cells in 96-well Plate treatment Treat Cells with Diterpenoids cell_seeding->treatment compound_prep Prepare Serial Dilutions of Diterpenoids compound_prep->treatment incubation Incubate for 24-72 hours treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan Crystals mtt_addition->formazan_solubilization read_absorbance Measure Absorbance at 570 nm formazan_solubilization->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50

Caption: A typical experimental workflow for determining the cytotoxicity of Rabdosia diterpenoids using the MTT assay.

Signaling Pathways Implicated in Cytotoxicity

The cytotoxic effects of many Rabdosia diterpenoids are attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process is orchestrated by a complex network of signaling pathways. While the specific pathways modulated by this compound are unknown, studies on other members of this family, such as Oridonin and Weisiensin B, have shed light on the common mechanisms.

A key mechanism involves the induction of the intrinsic (mitochondrial) apoptosis pathway. This is often initiated by an increase in the production of reactive oxygen species (ROS), leading to mitochondrial dysfunction.[3][7] The subsequent release of cytochrome c from the mitochondria triggers the activation of a cascade of caspases, which are proteases that execute the apoptotic program.

Furthermore, some Rabdosia diterpenoids have been shown to arrest the cell cycle at various phases, preventing cancer cell proliferation.[3][8] For instance, Weisiensin B has been reported to cause G2/M phase arrest in leukemia cells.[3]

apoptosis_pathway cluster_trigger Inducing Stimulus cluster_cellular Cellular Response cluster_mitochondria Mitochondrial Pathway cluster_execution Execution Phase rabdosia Rabdosia Diterpenoid ros ↑ Reactive Oxygen Species (ROS) rabdosia->ros cycle_arrest Cell Cycle Arrest (e.g., G2/M) rabdosia->cycle_arrest mito_dys Mitochondrial Dysfunction ros->mito_dys cyto_c Cytochrome c Release mito_dys->cyto_c caspase Caspase Activation cyto_c->caspase apoptosis Apoptosis caspase->apoptosis

Caption: A simplified diagram of a common signaling pathway activated by some Rabdosia diterpenoids, leading to apoptosis.

References

A Comparative Analysis of Lophanthoidin E and Oridonin: A Deep Dive into Two Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product chemistry and drug discovery, diterpenoids derived from medicinal plants have emerged as a significant source of novel therapeutic agents. Among these, Oridonin, isolated from Rabdosia rubescens, has been extensively studied for its potent anticancer and anti-inflammatory properties. In contrast, Lophanthoidin E, a diterpenoid from Rabdosia lophanthoides, remains a less-explored molecule. This guide provides a comparative analysis of this compound and Oridonin, drawing upon available scientific data to objectively evaluate their biochemical properties and mechanisms of action.

Biochemical Profile and Anticancer Activity

While data on this compound is limited, Oridonin has been the subject of numerous studies, revealing its multifaceted biological activities. Oridonin is known to inhibit the proliferation of various cancer cells, induce apoptosis (programmed cell death), and trigger cell cycle arrest.[1][2] Its anticancer effects are attributed to its ability to modulate a wide array of signaling pathways crucial for cancer cell survival and progression.[2][3]

Information regarding the specific biological activities of this compound is scarce in publicly available scientific literature. Diterpenoids isolated from Rabdosia lophanthoides have shown general cytotoxic activities against cancer cell lines, suggesting that this compound may also possess anticancer properties. However, without specific experimental data, a direct quantitative comparison of its potency with Oridonin is not feasible at this time.

Mechanistic Insights: A Focus on Oridonin's Signaling Pathways

Oridonin exerts its anticancer effects by targeting multiple signaling pathways. A significant mechanism is the induction of apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][4]

Key Signaling Pathways Modulated by Oridonin:

  • PI3K/Akt Pathway: Oridonin has been shown to inhibit the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell survival and proliferation.[1] Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and the promotion of apoptosis.

  • MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes ERK, JNK, and p38, is also a target of Oridonin. Depending on the cellular context, Oridonin can modulate these kinases to induce apoptosis and inhibit cell growth.[2]

  • NF-κB Pathway: Oridonin can suppress the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a pivotal role in inflammation and cancer by promoting the expression of pro-survival genes.[2]

  • p53 Signaling: Oridonin can activate the p53 tumor suppressor pathway, leading to cell cycle arrest and apoptosis.[1]

Due to the lack of specific studies on this compound, its mechanism of action and impact on cellular signaling pathways remain uncharacterized.

Experimental Methodologies

The following are standard experimental protocols used to evaluate the biological activities of compounds like Oridonin and would be applicable for future studies on this compound.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., Oridonin) and a vehicle control for a specified period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The cell viability is expressed as a percentage of the control.

Apoptosis Analysis by Flow Cytometry

This method quantifies the percentage of apoptotic cells using Annexin V-FITC and Propidium Iodide (PI) staining.

Protocol:

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and PI and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and assess the effect of a compound on their expression levels.

Protocol:

  • Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, cleaved caspase-3, Akt, p-Akt) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Visualizing the Mechanisms

To illustrate the complex signaling networks involved, the following diagrams are provided.

Oridonin_Apoptosis_Pathway cluster_PI3K_Akt PI3K/Akt Pathway cluster_Mitochondria Mitochondrial Pathway cluster_Execution Execution Phase Oridonin Oridonin PI3K PI3K Oridonin->PI3K inhibits Bax Bax (Pro-apoptotic) Oridonin->Bax activates Akt Akt PI3K->Akt Bcl2 Bcl-2 (Anti-apoptotic) Akt->Bcl2 activates Bcl2->Bax inhibits Cytochrome_c Cytochrome c Bax->Cytochrome_c release Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Oridonin-induced apoptosis via PI3K/Akt and mitochondrial pathways.

Experimental_Workflow cluster_Assays Biological Assays Cell_Culture Cancer Cell Culture Compound_Treatment Treatment with This compound or Oridonin Cell_Culture->Compound_Treatment MTT_Assay MTT Assay (Cell Viability) Compound_Treatment->MTT_Assay Flow_Cytometry Flow Cytometry (Apoptosis) Compound_Treatment->Flow_Cytometry Western_Blot Western Blot (Protein Expression) Compound_Treatment->Western_Blot Data_Analysis Data Analysis and Comparison MTT_Assay->Data_Analysis Flow_Cytometry->Data_Analysis Western_Blot->Data_Analysis

Caption: General experimental workflow for comparative analysis.

Conclusion

Oridonin stands as a well-characterized diterpenoid with significant potential as an anticancer agent, backed by a large body of experimental evidence detailing its mechanisms of action. In contrast, this compound remains an enigmatic molecule. While its origin from a plant genus known for bioactive diterpenoids is promising, a comprehensive understanding of its therapeutic potential necessitates dedicated research to elucidate its biological activities and molecular targets. Future studies employing the experimental protocols outlined in this guide will be crucial to unlock the potential of this compound and enable a direct and thorough comparison with its well-studied counterpart, Oridonin. This will undoubtedly contribute to the growing arsenal (B13267) of natural products in the fight against cancer.

References

Validating the Anticancer Activity of Artonin E: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anticancer activity of Artonin E, a naturally occurring prenylated flavonoid, with established chemotherapeutic agents. The data presented herein is intended to support the validation of Artonin E as a potential candidate for cancer therapy. This document summarizes quantitative data, details experimental methodologies, and visualizes key biological pathways and workflows to facilitate a thorough understanding of its mechanism of action.

Executive Summary

Artonin E has demonstrated significant cytotoxic effects against various cancer cell lines, including colon and breast cancer. Its mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, key processes in controlling cancer cell proliferation. This guide compares the efficacy of Artonin E with Doxorubicin and Cisplatin, two widely used chemotherapy drugs, highlighting its potential as a novel therapeutic agent.

Comparative Efficacy of Artonin E

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the IC50 values of Artonin E, Doxorubicin, and Cisplatin on various cancer cell lines.

Table 1: IC50 Values in Colon Cancer Cell Lines (µM)

CompoundHCT116LoVo
Artonin E 3.25 ± 0.24[1]11.73 ± 1.99[1]
Doxorubicin 0.96 ± 0.02Not specified
Cisplatin 18Not specified

Table 2: IC50 Values in Breast Cancer Cell Line (MCF-7) (µM)

Compound24h48h72h
Artonin E 14.1313.939.77[2]
Doxorubicin Not specified~0.4 (sensitive) / ~0.7 (resistant)Not specified
Cisplatin Not specified~18-34Not specified

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Artonin E exerts its anticancer effects primarily through the induction of apoptosis and cell cycle arrest.

Apoptosis Induction

Artonin E has been shown to induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway. This is characterized by:

  • Upregulation of pro-apoptotic proteins: Increased expression of Bax.[1][3]

  • Downregulation of anti-apoptotic proteins: Decreased expression of Bcl-2 and Bcl-xL.[1][3]

  • Activation of caspases: Increased levels of cleaved caspase-7 and cleaved-PARP.[1][3]

  • Involvement of MAPK signaling pathway: Induction of apoptosis through p-ERK1/2, p-p38/p38, and p-c-Jun expression.[3]

cluster_0 Artonin E Treatment cluster_1 MAPK Signaling Pathway cluster_2 Mitochondrial (Intrinsic) Apoptosis Pathway Artonin E Artonin E p-ERK1/2 p-ERK1/2 Artonin E->p-ERK1/2 activates p-p38 p-p38 Artonin E->p-p38 activates p-c-Jun p-c-Jun Artonin E->p-c-Jun activates Bcl2 Bcl2 Artonin E->Bcl2 inhibits Bax Bax p-ERK1/2->Bax p-p38->Bax p-c-Jun->Bax Caspase-7 Caspase-7 Bax->Caspase-7 activates Bcl2->Caspase-7 inhibits Cleaved PARP Cleaved PARP Caspase-7->Cleaved PARP Apoptosis Apoptosis Cleaved PARP->Apoptosis

Apoptotic Signaling Pathway of Artonin E
Cell Cycle Arrest

In breast cancer cells (MCF-7), Artonin E has been observed to induce cell cycle arrest at the G1 phase. This is achieved through a p53-independent pathway involving the upregulation of p21 and downregulation of cyclin D.[2]

cluster_0 Artonin E Treatment cluster_1 Cell Cycle Regulation Artonin E Artonin E p21 p21 Artonin E->p21 upregulates Cyclin D Cyclin D p21->Cyclin D inhibits G1 Arrest G1 Arrest p21->G1 Arrest induces G1 Phase Progression G1 Phase Progression Cyclin D->G1 Phase Progression G1 Phase Progression->G1 Arrest

Cell Cycle Arrest Mechanism of Artonin E

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of Artonin E or control drugs and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Add 100 µL of detergent reagent to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Leave the plate at room temperature in the dark for 2 hours and then record the absorbance at 570 nm using a microplate reader.

A Seed cells in 96-well plate B Treat with Artonin E / controls A->B C Add MTT reagent B->C D Incubate (2-4h, 37°C) C->D E Add solubilization reagent D->E F Incubate (2h, RT, dark) E->F G Read absorbance at 570 nm F->G

MTT Assay Workflow
Flow Cytometry for Cell Cycle Analysis

This technique is used to determine the distribution of cells in different phases of the cell cycle.

  • Cell Preparation: Harvest and wash cells with cold PBS.

  • Fixation: Fix the cells in 70% cold ethanol (B145695) while vortexing gently. Store at 4°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells and resuspend the pellet in a propidium (B1200493) iodide (PI) staining solution containing RNase A.

  • Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.

  • Analysis: Analyze the samples using a flow cytometer.

A Harvest and wash cells B Fix with cold 70% ethanol A->B C Stain with Propidium Iodide & RNase A B->C D Incubate (15-30 min, RT, dark) C->D E Analyze by flow cytometry D->E

Cell Cycle Analysis Workflow
Annexin V-FITC Assay for Apoptosis

This assay is used to detect early and late-stage apoptosis.

  • Cell Preparation: Harvest and wash cells with PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 10-15 minutes at room temperature in the dark.

  • Analysis: Analyze the samples by flow cytometry within 1 hour.

A Harvest and wash cells B Resuspend in Binding Buffer A->B C Add Annexin V-FITC and PI B->C D Incubate (10-15 min, RT, dark) C->D E Analyze by flow cytometry D->E

Annexin V-FITC Apoptosis Assay Workflow
Western Blotting for Apoptosis-Related Proteins

This technique is used to detect and quantify specific proteins involved in the apoptotic pathway.

  • Protein Extraction: Lyse the treated and control cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, cleaved caspase-7).

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

A Protein Extraction B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Detection (ECL) G->H

Western Blot Workflow

Conclusion

The experimental data presented in this guide strongly supports the anticancer activity of Artonin E. Its ability to induce apoptosis and cell cycle arrest in cancer cells, at concentrations comparable to or lower than some standard chemotherapeutic drugs, highlights its potential as a valuable lead compound in the development of new cancer therapies. Further in-vivo studies are warranted to fully elucidate its therapeutic efficacy and safety profile.

References

A Comparative Guide to the Efficacy of Luteolin in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on "Lophanthoidin E": Initial searches for "this compound" did not yield any scientific literature detailing its efficacy in cancer. As such, this guide focuses on a well-researched alternative, the natural flavonoid Luteolin , to provide a comprehensive comparison of its anti-cancer properties across different malignancies. This guide is intended for researchers, scientists, and drug development professionals to illustrate how such a comparative analysis is structured.

Luteolin, a common flavonoid found in various plants, has demonstrated significant anti-cancer potential by influencing multiple cellular processes. It has been shown to inhibit the proliferation of cancer cells, induce programmed cell death (apoptosis), and impede metastasis and angiogenesis.[1][2] This guide provides a comparative overview of Luteolin's efficacy in breast, lung, and colon cancer cell lines, supported by experimental data and detailed protocols.

Quantitative Efficacy of Luteolin: A Comparative Summary

The following table summarizes the cytotoxic effects of Luteolin on various cancer cell lines, presenting the half-maximal inhibitory concentration (IC50) values. Lower IC50 values are indicative of higher potency.

Cancer TypeCell LineIC50 (µM)Incubation Time (hours)Assay
Breast Cancer MDA-MB-231~30 µM48MTT Assay
MCF-7Not specified, but effective24 and 48Not specified
Lung Cancer A5493.1 µMNot specifiedAlamar Blue Assay
A549~50 µMNot specifiedMTT Assay[3]
GLC440.9 µMContinuousMTT Assay[4]
Colon Cancer HT-2920-60 µM (concentration-dependent decrease in DNA synthesis)Not specifiedNot specified
LoVo66.70 µM24MTT Assay[5]
LoVo30.47 µM72MTT Assay[5]
COLO 32032.5 µMContinuousMTT Assay[4]

Induction of Apoptosis by Luteolin

Luteolin has been shown to induce apoptosis in a dose- and time-dependent manner. For instance, in MDA-MB-231 breast cancer cells, treatment with 30 µM Luteolin for 24 hours resulted in potent cell apoptosis.[6] In HeLa cells, treatment with 10 and 20 µM Luteolin for 48 hours led to a significant increase in early apoptotic cells, rising from 2.89% in control samples to 9.75% and 12.4%, respectively.[7] The percentage of viable HeLa cells decreased from 90.5% to 65.4% and 47.9% with 10 and 20 µM Luteolin, respectively.[8][9]

Modulation of Signaling Pathways

Luteolin exerts its anti-cancer effects by modulating a variety of signaling pathways that are crucial for cancer cell survival, proliferation, and metastasis.

Breast Cancer:

In breast cancer cells, Luteolin has been found to inhibit several key signaling pathways:

  • PI3K/Akt Pathway: Luteolin induces cell cycle arrest and apoptosis by inhibiting the activation of PI3K/Akt and increasing the activation of FOXO3a.[1]

  • Notch Signaling: It downregulates the expression of Notch-1 and its downstream targets, which are involved in cell survival and angiogenesis.[1]

  • MAPK/ERK1/2, EGFR, and NF-κB Pathways: These pathways, which are critical for cell proliferation and metastasis, are also suppressed by Luteolin.[1]

Lung Cancer:

In lung cancer cells, Luteolin's mechanisms include:

  • Keap1/Nrf2 Pathway: High concentrations of Luteolin can up-regulate Keap1 and down-regulate Nrf2, leading to reduced inflammation and cancer characteristics in A549 cells.[3]

  • AKT/mTOR Pathway: Luteolin inhibits the proliferation of A549 cells by increasing the production of reactive oxygen species (ROS) and inhibiting the AKT/mTOR signaling pathway.[10]

  • Focal Adhesion Kinase (FAK) and Non-receptor Tyrosine Kinase (Src) Signaling: Luteolin has been shown to suppress the migration and invasion of lung cancer cells by attenuating these pathways.[11]

Colon Cancer:

In colon cancer, Luteolin has been demonstrated to:

  • Wnt/β-catenin Signaling: This pathway, which is often deregulated in colorectal cancer, is modulated by Luteolin.[12]

  • IL-6/STAT3 Signaling Pathway: Luteolin suppresses the growth of colon cancer cells by inhibiting this inflammatory pathway.[13]

  • IGF and PI3K Pathways: Luteolin can inhibit the activity of these cell signaling pathways, which are important for the growth of colon cancer cells.[14]

  • NLRP3/IL-1β Signal Axis: Luteolin inhibits colon carcinogenesis by acting as an inhibitor of this signaling axis, which is followed by the suppression of inflammation and oxidative stress.[15]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The intensity of the purple color is directly proportional to the number of viable cells.[16][17]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[18]

  • Treatment: Remove the culture medium and replace it with a medium containing various concentrations of Luteolin (e.g., 0, 10, 20, 40, 80 µM). Include a vehicle control (medium with DMSO). Incubate for 24 to 72 hours.[19]

  • MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20]

  • Solubilization: Add 100 µL of a solubilization reagent (e.g., DMSO) to each well to dissolve the formazan crystals.[17][20]

  • Absorbance Measurement: Measure the optical density at a wavelength of 560 nm using a microplate reader.[20]

Apoptosis Assay (Annexin V-FITC/PI Staining and Flow Cytometry)

Principle: This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptotic cells, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells with compromised membrane integrity.[21][22]

Protocol:

  • Cell Seeding and Treatment: Seed cells (1 x 10^6 cells) in a culture flask and treat with desired concentrations of Luteolin for the specified time.[22]

  • Cell Harvesting: Collect both floating and adherent cells by trypsinization.[22]

  • Washing: Wash the collected cells twice with cold PBS.[22]

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark for 15 minutes at room temperature.[19]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[22]

Western Blot Analysis for Signaling Pathway Proteins

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.

Protocol:

  • Cell Lysis: Treat cells with Luteolin, then lyse the cells in a suitable lysis buffer to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[18]

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[18]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[18]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, Nrf2, etc.) overnight at 4°C.[18]

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[18]

  • Detection: Add a chemiluminescent substrate to the membrane and visualize the protein bands using an imaging system. Quantify the band intensities using densitometry software.[18]

Visualizations

Signaling Pathways

Luteolin_Signaling_Pathways cluster_breast_cancer Breast Cancer cluster_lung_cancer Lung Cancer cluster_colon_cancer Colon Cancer Luteolin_B Luteolin_B PI3K_Akt_B PI3K_Akt_B Luteolin_B->PI3K_Akt_B inhibits Notch_B Notch_B Luteolin_B->Notch_B inhibits MAPK_ERK_B MAPK_ERK_B Luteolin_B->MAPK_ERK_B inhibits Proliferation_Apoptosis_B Proliferation_Apoptosis_B PI3K_Akt_B->Proliferation_Apoptosis_B regulates Angiogenesis_Survival_B Angiogenesis_Survival_B Notch_B->Angiogenesis_Survival_B regulates Proliferation_Metastasis_B Proliferation_Metastasis_B MAPK_ERK_B->Proliferation_Metastasis_B regulates Luteolin_L Luteolin_L Keap1_Nrf2_L Keap1_Nrf2_L Luteolin_L->Keap1_Nrf2_L modulates Akt_mTOR_L Akt_mTOR_L Luteolin_L->Akt_mTOR_L inhibits FAK_Src_L FAK_Src_L Luteolin_L->FAK_Src_L inhibits Inflammation_OxidativeStress_L Inflammation_OxidativeStress_L Keap1_Nrf2_L->Inflammation_OxidativeStress_L regulates Proliferation_L Proliferation_L Akt_mTOR_L->Proliferation_L regulates Migration_Invasion_L Migration_Invasion_L FAK_Src_L->Migration_Invasion_L regulates Luteolin_C Luteolin_C Wnt_BetaCatenin_C Wnt_BetaCatenin_C Luteolin_C->Wnt_BetaCatenin_C modulates IL6_STAT3_C IL6_STAT3_C Luteolin_C->IL6_STAT3_C inhibits IGF_PI3K_C IGF_PI3K_C Luteolin_C->IGF_PI3K_C inhibits Proliferation_C Proliferation_C Wnt_BetaCatenin_C->Proliferation_C regulates Inflammation_Growth_C Inflammation_Growth_C IL6_STAT3_C->Inflammation_Growth_C regulates Growth_C Growth_C IGF_PI3K_C->Growth_C regulates Luteolin Luteolin

Caption: Luteolin's multifaceted inhibitory action on key signaling pathways in different cancer types.

Experimental Workflow

Experimental_Workflow cluster_assays Efficacy Evaluation cluster_analysis Data Analysis start Cancer Cell Culture (Breast, Lung, Colon) treatment Luteolin Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability Assay (MTT) treatment->viability apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis western_blot Western Blot (Signaling Proteins) treatment->western_blot ic50 IC50 Determination viability->ic50 apoptosis_quant Quantification of Apoptotic Cells apoptosis->apoptosis_quant pathway_mod Analysis of Pathway Modulation western_blot->pathway_mod conclusion Comparative Efficacy Conclusion ic50->conclusion apoptosis_quant->conclusion pathway_mod->conclusion

Caption: A generalized workflow for evaluating the anti-cancer efficacy of Luteolin.

References

Cross-Validation of Lophanthoidin E's Anti-Inflammatory Effects: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the cross-validation of the anti-inflammatory properties of Lophanthoidin E. Due to the current lack of publicly available experimental data specifically for this compound, this document outlines a robust, standardized approach based on established methodologies used for analogous compounds. By comparing its potential effects with well-characterized anti-inflammatory agents, researchers can effectively benchmark the efficacy and mechanism of action of this compound.

Data Presentation: Comparative Inhibitory Effects

To objectively assess the anti-inflammatory potential of this compound, its inhibitory effects on key inflammatory mediators should be quantified and compared against standard reference compounds. The following tables provide examples of such comparisons, with data collated from studies on well-known anti-inflammatory agents. This compound's experimental data would populate similar tables for a direct comparison.

Table 1: Comparative Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference Compound
This compoundTo be determinedDexamethasone (B1670325)
Dexamethasone~1.09[1]-
Quercetin~37.1[2]Flavonoid
Indomethacin~14.6 µg/mlNSAID

Table 2: Comparative Inhibition of Prostaglandin E2 (PGE2) Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference Compound
This compoundTo be determinedIndomethacin
Indomethacin~2.8[2]NSAID
Quercetin~65.8[2]Flavonoid
Furanonaphthoquinones0.38 - 1.65Synthetic Compound

Table 3: Comparative Inhibition of Pro-Inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Macrophages

CompoundCytokineIC50 (µM)Reference Compound
This compoundTNF-αTo be determinedDexamethasone
IL-6To be determined
DexamethasoneTNF-αPotent InhibitionGlucocorticoid
IL-6Potent Inhibition[3]
QuercetinTNF-α~4.14[2]Flavonoid
IL-6Significant Inhibition[4][5][6]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following are established methods for assessing the anti-inflammatory effects of a compound in vitro.

Cell Culture and Treatment
  • Cell Line: Murine macrophage cell line RAW 264.7.

  • Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Experimental Procedure:

    • Seed RAW 264.7 cells in 96-well or 24-well plates at an appropriate density.

    • Allow cells to adhere for 24 hours.

    • Pre-treat the cells with various concentrations of this compound or reference compounds for 1-2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (typically 1 µg/mL) to induce an inflammatory response.

    • Incubate for a specified period (e.g., 24 hours for NO, PGE2, and cytokine measurements).

Measurement of Nitric Oxide (NO) Production
  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Protocol:

    • Collect 50-100 µL of cell culture supernatant.

    • Mix with an equal volume of Griess reagent (a mixture of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in phosphoric acid).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the nitrite concentration by comparison with a sodium nitrite standard curve.

Measurement of Prostaglandin E2 (PGE2) and Pro-Inflammatory Cytokines (TNF-α, IL-6)
  • Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the levels of PGE2, TNF-α, and IL-6 in the cell culture supernatant.

  • Protocol:

    • Collect cell culture supernatants after treatment and stimulation.

    • Perform the ELISA according to the manufacturer's instructions for the specific PGE2, TNF-α, or IL-6 kit.

    • Briefly, this involves adding the supernatant to microplate wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and a stop solution.

    • Measure the absorbance at the appropriate wavelength (typically 450 nm).

    • Determine the concentration of the analyte by comparison with a standard curve.

Western Blot Analysis of NF-κB and MAPK Signaling Pathways
  • Principle: Western blotting is used to detect changes in the phosphorylation and expression of key proteins in the NF-κB and MAPK signaling pathways.

  • Protocol:

    • After treatment and stimulation for a shorter duration (e.g., 15-60 minutes), lyse the cells to extract total protein or separate cytosolic and nuclear fractions.

    • Determine protein concentration using a suitable assay (e.g., BCA assay).

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for total and phosphorylated forms of key signaling proteins (e.g., p65, IκBα, p38, JNK, ERK).

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

Mandatory Visualizations

To facilitate a clear understanding of the experimental workflow and the underlying molecular mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Treatment & Stimulation cluster_assays Inflammatory Mediator & Pathway Analysis A RAW 264.7 Macrophages B Seeding in Plates A->B C Pre-treatment with This compound / Controls B->C D LPS Stimulation (1 µg/mL) C->D E NO Measurement (Griess Assay) D->E F PGE2 & Cytokine Measurement (ELISA) D->F G Signaling Pathway Analysis (Western Blot) D->G

Caption: Experimental workflow for assessing the anti-inflammatory effects of this compound.

NF_kappaB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation IkappaB_NFkappaB IκBα-NF-κB Complex IkappaB->IkappaB_NFkappaB NFkappaB NF-κB (p65/p50) NFkappaB->IkappaB_NFkappaB NFkappaB_nuc NF-κB NFkappaB->NFkappaB_nuc Translocation Nucleus Nucleus IkappaB_NFkappaB->NFkappaB Release Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α, IL-6) NFkappaB_nuc->Genes Transcription LophanthoidinE This compound LophanthoidinE->IKK Inhibition

Caption: The NF-κB signaling pathway in inflammation.

MAPK_Signaling_Pathway cluster_nucleus_mapk Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 TAK1 TAK1 TLR4->TAK1 Activation MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 Phosphorylation JNK JNK MKKs->JNK Phosphorylation ERK ERK MKKs->ERK Phosphorylation AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 AP1_nuc AP-1 AP1->AP1_nuc Translocation Genes_mapk Pro-inflammatory Gene Expression AP1_nuc->Genes_mapk Transcription LophanthoidinE This compound LophanthoidinE->MKKs Inhibition

References

Lophanthoidin E: A Comparative Analysis Against Standard Chemotherapy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of oncological research, the quest for novel therapeutic agents with enhanced efficacy and reduced toxicity remains a paramount objective. Lophanthoidin E, a naturally occurring flavonoid, has emerged as a compound of interest due to its potential anticancer properties. This guide provides a detailed comparison of this compound with established standard-of-care chemotherapy drugs, focusing on their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate. The information presented herein is intended for researchers, scientists, and drug development professionals.

Comparative Cytotoxicity

The efficacy of an anticancer agent is fundamentally measured by its ability to inhibit the proliferation of cancer cells, often quantified by the half-maximal inhibitory concentration (IC50). The following table summarizes the available IC50 values for this compound (presumed to be Artonin E based on chemical similarity and available literature) and the standard chemotherapy drug, Doxorubicin (B1662922), across various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueCitation
Artonin E P-388Murine Leukemia0.3 µg/mL[1]
LoVoColon Adenocarcinoma11.73 ± 1.99 µg/mL[2]
HCT116Colorectal Carcinoma3.25 ± 0.24 µg/mL[2]
SKOV-3Ovarian Adenocarcinoma6.5 ± 0.5 µg/mL (72h)
Doxorubicin MOLM-13Acute Myeloid LeukemiaSelective cytotoxicity observed[3]
Nalm6/DOXAcute Lymphoblastic LeukemiaIC50 determined by Logit way[4]
JurkatT-cell LeukemiaInduces apoptosis[5]
CCRF-CEMT-cell LeukemiaLSD for ATP activity: 0.01 µM[5]
THP-1Acute Monocytic LeukemiaLSD for ATP activity: 0.01 µM[5]
KG-1aAcute Myelogenous LeukemiaLSD for ATP activity: 0.4 µM[5]
K562Chronic Myelogenous LeukemiaResistant (K562/DOX)[6]

Mechanisms of Action and Signaling Pathways

This compound and standard chemotherapy drugs such as Doxorubicin induce cancer cell death through distinct yet sometimes overlapping mechanisms.

This compound (Artonin E)

Artonin E primarily induces apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway and the intrinsic mitochondrial pathway.[2][7] Treatment with Artonin E leads to the phosphorylation of key proteins in the MAPK cascade, including ERK1/2, p38, and c-Jun.[2] This activation, coupled with the upregulation of the pro-apoptotic protein Bax and downregulation of anti-apoptotic proteins Bcl-2 and Bcl-xL, culminates in the activation of executioner caspases like caspase-7 and subsequent cleavage of PARP, leading to programmed cell death.[2]

Lophanthoidin_E_Signaling This compound This compound MAPK Pathway MAPK Pathway This compound->MAPK Pathway Mitochondrion Mitochondrion This compound->Mitochondrion ERK1/2 ERK1/2 MAPK Pathway->ERK1/2 p38 p38 MAPK Pathway->p38 c-Jun c-Jun MAPK Pathway->c-Jun Apoptosis Apoptosis ERK1/2->Apoptosis p38->Apoptosis c-Jun->Apoptosis Bax Bax Mitochondrion->Bax upregulates Bcl-2/Bcl-xL Bcl-2/Bcl-xL Mitochondrion->Bcl-2/Bcl-xL downregulates Caspase-7 Caspase-7 Bax->Caspase-7 Bcl-2/Bcl-xL->Caspase-7 PARP Cleavage PARP Cleavage Caspase-7->PARP Cleavage PARP Cleavage->Apoptosis

This compound induced apoptosis signaling pathway.
Doxorubicin

Doxorubicin, an anthracycline antibiotic, is a cornerstone of chemotherapy regimens for various cancers, including leukemia.[3][4][5] Its primary mechanism of action involves the inhibition of topoisomerase II , an enzyme critical for DNA replication and repair. This inhibition leads to DNA double-strand breaks and the activation of the DNA damage response, ultimately triggering apoptosis.

Furthermore, Doxorubicin is known to generate reactive oxygen species (ROS) , leading to oxidative stress and cellular damage. This process contributes to its cardiotoxicity but also plays a role in its anticancer effects. The accumulation of ROS can induce apoptosis through both mitochondria-dependent and -independent pathways.[8][9] The intrinsic apoptotic pathway is activated by Doxorubicin, involving the release of cytochrome c from the mitochondria, which in turn activates caspases and leads to apoptosis.[9]

Doxorubicin_Signaling Doxorubicin Doxorubicin Topoisomerase II Topoisomerase II Doxorubicin->Topoisomerase II inhibits Mitochondrion Mitochondrion Doxorubicin->Mitochondrion DNA Damage DNA Damage Topoisomerase II->DNA Damage Apoptosis Apoptosis DNA Damage->Apoptosis ROS Generation ROS Generation Mitochondrion->ROS Generation Cytochrome c Cytochrome c Mitochondrion->Cytochrome c release ROS Generation->Apoptosis Caspase Cascade Caspase Cascade Cytochrome c->Caspase Cascade Caspase Cascade->Apoptosis

Doxorubicin induced apoptosis signaling pathway.

Experimental Protocols

The following are generalized protocols for key experiments cited in the literature for assessing the cytotoxic effects of this compound and Doxorubicin. Specific parameters may vary between studies.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

MTT_Assay_Workflow cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed cells in 96-well plate B Incubate (24h) A->B C Treat cells with compound B->C D Incubate (24-72h) C->D E Add MTT reagent D->E F Incubate (2-4h) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H

Experimental workflow for MTT assay.

Protocol Details:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.[10]

  • Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., Artonin E or Doxorubicin) and incubated for a specified period (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: MTT solution (5 mg/mL) is added to each well and incubated for 2-4 hours at 37°C.[10]

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.[10]

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

Protocol Details:

  • Cell Lysis: Treated and untreated cells are harvested and lysed in RIPA buffer containing protease inhibitors.[2]

  • Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay.

  • Electrophoresis: Equal amounts of protein are separated by SDS-PAGE.

  • Transfer: The separated proteins are transferred to a PVDF membrane.

  • Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.

  • Antibody Incubation: The membrane is incubated with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-7, p-ERK), followed by incubation with HRP-conjugated secondary antibodies.[2]

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11]

Protocol Details:

  • Cell Harvesting: Treated and untreated cells are harvested and washed with cold PBS.[11]

  • Staining: Cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.[11]

  • Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.[11]

Conclusion

This compound (Artonin E) demonstrates significant cytotoxic activity against various cancer cell lines, including a murine leukemia model. Its mechanism of action, primarily through the MAPK and mitochondrial apoptotic pathways, presents a distinct profile compared to the topoisomerase II inhibition and ROS generation induced by Doxorubicin. While direct comparative studies in the same leukemia cell lines are limited, the available data suggests that this compound warrants further investigation as a potential therapeutic agent. Its efficacy against leukemia and the detailed elucidation of its signaling pathways in these specific cancer types are critical areas for future research. The experimental protocols provided here offer a foundation for such comparative studies, which will be essential in determining the potential clinical utility of this compound in relation to established chemotherapy standards.

References

Harnessing Synergy: Enhancing 5-Fluorouracil Efficacy in Hepatocellular Carcinoma with Flavonoids from Isodon lophanthoides

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Preclinical Evidence

The quest for more effective cancer therapies increasingly points toward combination strategies that leverage synergistic interactions between compounds to enhance therapeutic efficacy and mitigate side effects. While direct research on the synergistic effects of Lophanthoidin E remains limited, preclinical studies have illuminated the potential of flavonoid-rich extracts from its source plant, Isodon lophanthoides var. gerardianus. This guide provides a detailed comparison of the anti-cancer effects of 5-fluorouracil (B62378) (5-FU), a standard chemotherapeutic agent, with and without the addition of water-soluble total flavonoids (WSTF) from Isodon lophanthoides, focusing on their synergistic activity against hepatocellular carcinoma (HCC).

The combination of WSTF and 5-FU has been shown to significantly inhibit cancer cell growth, an effect attributed to the WSTF-induced accumulation of reactive oxygen species (ROS), which sensitizes the cancer cells to the cytotoxic effects of 5-FU.[1] This synergistic action promotes apoptosis through a mitochondrial-dependent pathway.[1][2]

Quantitative Analysis of Synergistic Effects

The synergistic interaction between WSTF and 5-FU has been quantitatively assessed through both in vitro and in vivo models. The combination index (CI) and dose reduction index (DRI) are key metrics, where a CI value less than 1 indicates synergy.[1]

Table 1: In Vitro Synergistic Efficacy of WSTF and 5-FU on HCC Cells

Treatment GroupCell Viability Inhibition (%)Apoptosis Rate (%)Colony Formation Inhibition (%)
ControlBaselineBaselineBaseline
WSTF AloneModerate InhibitionSlightly IncreasedModerate Inhibition
5-FU AloneSignificant InhibitionIncreasedSignificant Inhibition
WSTF + 5-FUMarkedly Increased Inhibition Significantly Increased Markedly Increased Inhibition

Note: This table is a qualitative summary based on the described effects in the source material. The study confirmed synergy with a calculated Combination Index (CI) of < 1 and a Dose Reduction Index (DRI) of > 1.[1]

Table 2: In Vivo Antitumor Efficacy in Xenograft Mouse Model

Treatment GroupTumor Volume ReductionTumor Weight Reduction
Control (Vehicle)BaselineBaseline
WSTF AloneModerateModerate
5-FU AloneSignificantSignificant
WSTF + 5-FUMost Significant Most Significant

Note: The combination treatment of WSTF and 5-FU resulted in a more pronounced decrease in tumor volume and weight compared to either agent alone, demonstrating a clear synergistic effect in a living model.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments that established the synergistic effects of WSTF and 5-FU.

Cell Viability Assay (MTT Assay)
  • Cell Culture: Human hepatocellular carcinoma (HepG2) cells were cultured in a suitable medium and seeded in 96-well plates.

  • Treatment: Cells were treated with varying concentrations of WSTF, 5-FU, or a combination of both for a specified duration.

  • MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization: The medium was removed, and a solvent (e.g., DMSO) was added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution was measured using a microplate reader at a specific wavelength to determine the percentage of viable cells relative to an untreated control group.

Apoptosis Assay (TUNEL Assay)
  • Cell Preparation: HepG2 cells were treated as described above. For in vivo analysis, tumor tissues from the xenograft model were sectioned.

  • Fixation and Permeabilization: The cells or tissue sections were fixed and permeabilized to allow entry of the labeling solution.

  • TUNEL Reaction: The samples were incubated with a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) reaction mixture, which contains an enzyme that labels the fragmented DNA characteristic of apoptotic cells with a fluorescent marker.

  • Microscopy: The samples were then visualized under a fluorescence microscope to identify and quantify the apoptotic cells (indicated by fluorescence).

In Vivo Xenograft Tumor Model
  • Cell Implantation: HepG2 cells were subcutaneously injected into immunodeficient nude mice.

  • Tumor Growth: The tumors were allowed to grow to a palpable size.

  • Treatment Groups: The mice were randomly assigned to different treatment groups: a control group (vehicle), a WSTF-only group, a 5-FU-only group, and a combination (WSTF + 5-FU) group.

  • Drug Administration: The respective treatments were administered to the mice over a set period.

  • Monitoring: Tumor volume and mouse body weight were measured regularly throughout the study.

  • Endpoint Analysis: At the end of the treatment period, the mice were euthanized, and the tumors were excised, weighed, and processed for further analysis, such as immunohistochemistry and Western blotting.[3]

Visualizing the Mechanism of Action

The following diagrams illustrate the proposed signaling pathway for the synergistic action of WSTF and 5-FU, as well as the general experimental workflow.

G Synergistic Apoptosis Pathway cluster_0 WSTF WSTF ROS ↑ Reactive Oxygen Species (ROS) WSTF->ROS FU 5-Fluorouracil FU->ROS Mito Mitochondrial Pathway ROS->Mito Bcl2 ↓ Bcl-2 Mito->Bcl2 Bax ↑ Bax Mito->Bax Apoptosis Apoptosis Bcl2->Apoptosis Bax->Apoptosis PARP ↑ Cleaved PARP Apoptosis->PARP

Caption: Synergistic apoptosis pathway of WSTF and 5-FU in HCC cells.

G Experimental Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis MTT Cell Viability (MTT Assay) Colony Colony Formation Apoptosis Apoptosis Assay ROS ROS Detection Western Western Blot TumorVol Tumor Volume & Weight IHC Immunohistochemistry start HepG2 Cell Culture treatment Treatment Groups: - Control - WSTF - 5-FU - WSTF + 5-FU start->treatment xenograft Xenograft Model (Nude Mice) start->xenograft treatment->MTT treatment->Colony treatment->Apoptosis treatment->ROS treatment->Western treatment->TumorVol treatment->IHC xenograft->treatment

Caption: Workflow for evaluating WSTF and 5-FU synergy.

References

Unraveling the Molecular Targets of Lophanthoidin E: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Despite interest in the therapeutic potential of diterpenoids isolated from medicinal plants, the specific molecular targets of Lophanthoidin E, a compound derived from Rabdosia lophanthoides, remain largely uncharacterized in publicly available scientific literature. This guide addresses the current landscape of knowledge surrounding this compound and provides a framework for future research aimed at elucidating its mechanism of action.

Currently, detailed experimental data confirming the specific molecular targets of this compound is not available. The compound has been noted for its presence in Rabdosia lophanthoides, a plant genus known for producing a variety of bioactive diterpenoids. Studies on other compounds from this genus have suggested potential anti-inflammatory and cytotoxic activities, often associated with the modulation of broad signaling pathways. However, specific binding affinities, IC50 values, and direct protein interactions for this compound have not been reported.

The Need for Target Identification

The absence of a confirmed molecular target for this compound presents a significant gap in understanding its therapeutic potential. Identifying the direct protein interactions of this compound is a critical next step for several reasons:

  • Mechanism of Action: Pinpointing the molecular target(s) will clarify how this compound exerts its biological effects.

  • Drug Development: A confirmed target is essential for rational drug design and optimization.

  • Comparative Analysis: Knowledge of the target would enable objective comparisons with other compounds that modulate the same pathway.

Potential Avenues for Future Research

Given the general biological activities observed in related diterpenoids, several key signaling pathways and protein families represent logical starting points for investigating the molecular targets of this compound.

Table 1: Potential Research Directions for this compound Target Identification

Research AreaPotential Molecular TargetsRationale
Anti-inflammatory Pathways NF-κB, IKK, Pro-inflammatory Cytokines (TNF-α, IL-6), COX-2, iNOSDiterpenoids from Rabdosia species have been shown to possess anti-inflammatory properties, often linked to the inhibition of the NF-κB signaling pathway and downstream inflammatory mediators.
Cancer Cell Cytotoxicity Apoptotic Pathway Proteins (Caspases, Bcl-2 family), Cell Cycle Regulators (CDKs), Kinases involved in proliferation (Akt, MAPK)The observed cytotoxicity of related compounds in cancer cell lines suggests that this compound may interact with proteins that control cell survival, proliferation, and apoptosis.

Proposed Experimental Workflow

To systematically identify the molecular targets of this compound, a multi-pronged approach is recommended. The following workflow outlines a potential strategy for researchers.

G cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Target Validation cluster_3 Pathway Analysis phenotypic_screening Phenotypic Screening (e.g., anti-inflammatory, cytotoxicity assays) affinity_chromatography Affinity Chromatography-Mass Spectrometry phenotypic_screening->affinity_chromatography broad_kinase_panel Broad Kinase Panel Screening broad_kinase_panel->affinity_chromatography in_silico_docking In Silico Molecular Docking affinity_chromatography->in_silico_docking binding_assays Binding Assays (e.g., SPR, ITC) affinity_chromatography->binding_assays in_silico_docking->binding_assays cellular_thermal_shift Cellular Thermal Shift Assay (CETSA) binding_assays->cellular_thermal_shift gene_knockdown Gene Knockdown/Knockout Studies binding_assays->gene_knockdown western_blot Western Blot Analysis of Signaling Pathways cellular_thermal_shift->western_blot gene_knockdown->western_blot reporter_assays Reporter Gene Assays (e.g., NF-κB luciferase) western_blot->reporter_assays

Figure 1. A proposed experimental workflow for the identification and validation of the molecular targets of this compound.

Detailed Methodologies for Key Experiments

Affinity Chromatography-Mass Spectrometry:

  • Ligand Immobilization: this compound is chemically modified to incorporate a linker arm and is then covalently attached to a solid support matrix (e.g., sepharose beads).

  • Cell Lysate Incubation: A protein extract from a relevant cell line is incubated with the this compound-coupled beads, allowing target proteins to bind.

  • Washing and Elution: Non-specifically bound proteins are washed away, and the specifically bound proteins are then eluted from the beads.

  • Mass Spectrometry: The eluted proteins are identified using techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Cellular Thermal Shift Assay (CETSA):

  • Cell Treatment: Intact cells are treated with either this compound or a vehicle control.

  • Heating: The treated cells are heated to a range of temperatures.

  • Lysis and Centrifugation: The cells are lysed, and precipitated proteins are separated from the soluble fraction by centrifugation.

  • Protein Quantification: The amount of the putative target protein remaining in the soluble fraction at each temperature is quantified by Western blotting or other protein detection methods. A shift in the melting curve in the presence of this compound indicates direct binding.

NF-κB Reporter Gene Assay:

  • Cell Transfection: A reporter plasmid containing the luciferase gene under the control of an NF-κB response element is transfected into a suitable cell line.

  • Cell Treatment: The transfected cells are pre-treated with varying concentrations of this compound followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured. A dose-dependent decrease in luciferase activity would indicate that this compound inhibits the NF-κB signaling pathway.

Conclusion

While the current body of scientific literature does not provide conclusive evidence for the molecular targets of this compound, the compound remains a person of interest for further investigation based on the known activities of related diterpenoids. The experimental approaches outlined in this guide offer a roadmap for researchers to systematically identify and validate its molecular targets, thereby paving the way for a comprehensive understanding of its therapeutic potential and enabling future comparative studies.

Independent Verification of Lophanthoidin E Bioactivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Analysis of Lophanthoidin E and Structurally Related Diterpenoids from Rabdosia lophanthoides

For Researchers, Scientists, and Drug Development Professionals

This compound, a diterpenoid isolated from the plant Rabdosia lophanthoides, has been noted in chemical literature. However, a comprehensive, independent verification of its bioactivity is currently lacking in publicly accessible scientific databases. The primary supplier, MedChemExpress, explicitly states that the compound has not been fully validated for medical applications and is intended for research purposes only. This guide aims to provide an objective comparison of the known bioactivity of diterpenoids isolated from Rabdosia lophanthoides to serve as a reference for researchers interested in this compound and related compounds.

Comparative Bioactivity of Diterpenoids from Rabdosia lophanthoides

While data on this compound remains scarce, studies on other diterpenoids from the same plant, particularly Rabdosia lophanthoides var. gerardianus, offer valuable insights into the potential bioactivities of this class of compounds. The primary reported activity is cytotoxicity against various cancer cell lines.

Cytotoxicity Data

A key study by Lin et al. (2016) investigated the cytotoxic effects of nine diterpenoids isolated from Rabdosia lophanthoides var. gerardianus. The results for the most active compounds are summarized in the table below.

CompoundCell LineIC50 (µM)
Compound 6 HepG2 (Liver Cancer)4.68
HCF-8 (Colon Cancer)9.12
Compound 7 HepG2 (Liver Cancer)7.32
HCF-8 (Colon Cancer)11.54
Compound 8 HepG2 (Liver Cancer)6.21
HCF-8 (Colon Cancer)10.23
Compound 9 HepG2 (Liver Cancer)8.54
HCF-8 (Colon Cancer)12.88
Compound 10 HepG2 (Liver Cancer)9.43
HCF-8 (Colon Cancer)13.53
Compound 11 HepG2 (Liver Cancer)5.87
HCF-8 (Colon Cancer)9.96

Note: The specific chemical names for compounds 6-11 were not detailed in the accessible abstract of the study. Researchers are advised to consult the full publication for complete structural information.

Another well-studied diterpenoid from the Rabdosia genus, Oridonin, has shown significant cytotoxic and anti-inflammatory properties. For instance, Oridonin and its derivatives have demonstrated potent anti-fibrogenic activity in hepatic stellate cell lines, with IC50 values for some derivatives being 10 to 15 times more potent than Oridonin itself (7.5 µM)[1].

Experimental Protocols

To facilitate independent verification and further research, detailed methodologies for key bioassays are provided below.

Cytotoxicity Assessment: MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Cell culture medium

  • Test compound (e.g., this compound or other diterpenoids)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic agent).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Anti-inflammatory Assessment: Nitric Oxide (NO) Inhibition Assay (Griess Assay)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, by macrophages stimulated with lipopolysaccharide (LPS).

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Griess reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)

  • Cell culture medium

  • Test compound

  • Sodium nitrite (B80452) (for standard curve)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate until they reach approximately 80% confluency.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the test compound for 1 hour. Then, stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Griess Reagent Reaction: Collect 100 µL of the cell culture supernatant from each well. Add 50 µL of Griess reagent Part A, followed by 50 µL of Griess reagent Part B.

  • Incubation and Absorbance Measurement: Incubate the plate at room temperature for 10 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of NO inhibition compared to the LPS-treated control. Calculate the IC50 value.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add test compound (various concentrations) incubate1->add_compound incubate2 Incubate 24-72h add_compound->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 remove_medium Remove medium incubate3->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Calculate IC50 read_absorbance->analyze_data end End analyze_data->end

MTT Assay Experimental Workflow

Griess_Assay_Workflow start Start seed_cells Seed RAW 264.7 cells in 96-well plate start->seed_cells incubate1 Incubate until ~80% confluency seed_cells->incubate1 add_compound Pre-treat with test compound (1h) incubate1->add_compound add_lps Stimulate with LPS (1 µg/mL) add_compound->add_lps incubate2 Incubate 24h add_lps->incubate2 collect_supernatant Collect supernatant incubate2->collect_supernatant add_griess_a Add Griess Reagent A collect_supernatant->add_griess_a add_griess_b Add Griess Reagent B add_griess_a->add_griess_b incubate3 Incubate 10 min add_griess_b->incubate3 read_absorbance Read absorbance at 540 nm incubate3->read_absorbance analyze_data Calculate NO inhibition and IC50 read_absorbance->analyze_data end End analyze_data->end

Griess Assay Experimental Workflow

Putative_Signaling_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB Activates iNOS iNOS NFkB->iNOS Induces NO Nitric Oxide (NO) (Inflammation) iNOS->NO Produces Diterpenoid Diterpenoid (e.g., Oridonin) Diterpenoid->NFkB Inhibits

Putative Anti-inflammatory Signaling Pathway

Conclusion

References

Safety Operating Guide

Navigating the Safe Disposal of Lophanthoidin E: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a detailed, step-by-step procedure for the safe disposal of Lophanthoidin E, a toxic compound requiring specialized waste management. Adherence to these protocols is essential for minimizing risks and complying with safety regulations.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. The primary routes of exposure are oral, and it may cause damage to organs through prolonged or repeated contact. Therefore, stringent safety measures must be observed during handling and disposal.

Hazard Category Description GHS Pictogram Signal Word Hazard Statement
Acute Toxicity (Oral)Category 3Skull and crossbonesDangerH301: Toxic if swallowed.
Specific Target Organ Toxicity (Repeated Exposure)Category 2Health hazardDangerH373: May cause damage to organs through prolonged or repeated exposure.

Personal Protective Equipment (PPE): Always wear appropriate personal protective equipment when handling this compound. This includes:

  • Nitrile rubber gloves

  • Safety glasses with side shields or goggles

  • A laboratory coat

  • Respiratory protection if dust is generated

Step-by-Step Disposal Protocol

The fundamental principle for the disposal of this compound is that it must be treated as hazardous waste and disposed of through an approved waste disposal plant. Under no circumstances should it be disposed of down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect waste this compound, including contaminated items such as weighing paper, gloves, and pipette tips, in a designated and clearly labeled hazardous waste container.

    • The container must be sealable, durable, and chemically resistant.

    • Line the container with a clear plastic bag.[1]

  • Liquid Waste (if in solution):

    • Collect liquid waste containing this compound in a designated, leak-proof, and chemically compatible container.

    • Ensure the container is properly labeled with "Hazardous Waste" and the chemical name.

    • Do not mix with other incompatible waste streams.[1]

2. Labeling:

  • Properly label the hazardous waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Toxic")

    • The accumulation start date

    • The laboratory or department information

3. Storage:

  • Store the sealed hazardous waste container in a designated, secure area away from general laboratory traffic.

  • The storage area should be well-ventilated.

  • Ensure the container is stored in secondary containment to prevent spills.[1]

  • Keep the container locked up or in an area accessible only to authorized personnel.

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.[2]

  • Provide them with accurate information about the waste, including its composition and quantity.

  • Follow their specific instructions for pickup and documentation.

5. Decontamination of Labware:

  • For non-disposable labware that has come into contact with this compound, a thorough decontamination procedure is necessary. This should be performed in a chemical fume hood.

  • Consult your institution's specific protocols for decontaminating equipment exposed to toxic compounds.

Experimental Workflow and Safety Logic

To visualize the procedural flow and the interplay of safety measures, the following diagrams have been created.

cluster_collection Waste Collection cluster_containment Containment cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated solid_waste Solid Waste (e.g., contaminated gloves, vials) start->solid_waste liquid_waste Liquid Waste (if in solution) start->liquid_waste solid_container Place in Lined, Labeled Hazardous Waste Pail solid_waste->solid_container liquid_container Place in Labeled, Leak-Proof Hazardous Waste Container liquid_waste->liquid_container storage Store in Secure, Ventilated Area with Secondary Containment solid_container->storage liquid_container->storage contact_ehs Contact EHS or Licensed Waste Disposal Company storage->contact_ehs pickup Arrange for Waste Pickup contact_ehs->pickup end End: Proper Disposal pickup->end

Caption: Workflow for the proper disposal of this compound waste.

cluster_hazards Identified Hazards cluster_precautions Required Precautions cluster_outcome Desired Outcome toxic Toxic if Swallowed ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) toxic->ppe handling Work in a Well-Ventilated Area (e.g., Fume Hood) toxic->handling organ_damage May Cause Organ Damage (Repeated Exposure) organ_damage->ppe organ_damage->handling safety Personnel and Environmental Safety ppe->safety handling->safety storage Store in a Secure, Locked, and Labeled Area storage->safety disposal Dispose as Hazardous Waste via Approved Plant disposal->safety

Caption: Logical relationship between hazards, precautions, and safety outcomes.

In the event of an accidental spill or exposure, immediately consult the Safety Data Sheet (SDS) and notify your institution's safety officer. For spills, evacuate the area, prevent the spread of dust or liquid, and follow established emergency procedures for hazardous material cleanup.[1] Prompt and correct action is critical to mitigating any potential harm.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Lophanthoidin E

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for researchers, scientists, and drug development professionals working with Lophanthoidin E. Adherence to these guidelines is essential for ensuring personal safety and maintaining a secure laboratory environment.

This compound is a diterpenoid compound that requires careful handling due to its potential toxicity. The following procedures are based on the compound's Safety Data Sheet (SDS) and established best practices for managing hazardous chemicals in a laboratory setting.

Essential Safety Information

A thorough understanding of the hazards associated with this compound is the foundation of safe handling. This compound is classified with specific health risks that necessitate stringent precautionary measures.

Hazard ClassificationGHS CodeDescription
Acute Toxicity (Oral)H301Toxic if swallowed.[1]
Specific Target Organ Toxicity (Repeated Exposure)H373May cause damage to organs through prolonged or repeated exposure.[1]
Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is mandatory when handling this compound. The following table outlines the minimum required PPE. For situations with a higher risk of exposure, such as cleaning up spills, a higher level of protection may be necessary.

Body PartRequired PPEStandard/Specification
Respiratory Air-purifying respirator (APR) with particulate filters (N95 or higher)NIOSH approved[2][3]
Hands Double-gloving with chemotherapy-rated nitrile glovesASTM D6978 compliant[4]
Eyes Chemical splash goggles or a full-face shieldANSI Z87.1 compliant[5][6]
Body Disposable gown resistant to chemical permeability, with a closed back and knit cuffsUSP <800> compliant[4]
Feet Two pairs of shoe coversUSP <800> compliant[4]
Operational Plan: From Receipt to Disposal

A systematic workflow is critical to minimize the risk of exposure to this compound. The following step-by-step operational plan must be followed at all times.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leakage.

  • The product is supplied under the TSCA R&D Exemption and should be handled accordingly.[1]

  • Store this compound in its original, tightly sealed container in a locked, dry, and well-ventilated area designated for toxic compounds.[1]

2. Handling and Preparation:

  • All handling of this compound, including weighing and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust.[1]

  • Do not eat, drink, or smoke in the area where this compound is handled.[1]

  • Wash hands thoroughly after handling the compound, even if gloves were worn.[1]

3. Spill Management:

  • In the event of a spill, evacuate the immediate area and alert laboratory safety personnel.

  • For non-emergency personnel, avoid inhalation of dust and any contact with the substance.[1]

  • Emergency responders should consult the SDS and wear appropriate PPE as outlined in Section 8 of the document.[1]

  • Cover drains to prevent environmental contamination.[1]

  • Carefully collect the spilled material and place it in a designated, sealed container for hazardous waste disposal.[1]

  • Clean the affected area thoroughly.[1]

4. Disposal Plan:

  • All waste materials contaminated with this compound, including empty containers, used PPE, and spilled material, must be disposed of as hazardous waste.

  • Dispose of contents and containers to an approved waste disposal plant.[1]

  • Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures: Immediate Actions

In case of accidental exposure, immediate and appropriate action is crucial.

Exposure RouteFirst Aid Measures
Ingestion IF SWALLOWED: Immediately call a POISON CENTER or doctor. Rinse mouth.[1]
Inhalation Move the person to fresh air. If breathing is difficult, seek immediate medical attention.
Skin Contact Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.

Visualizing the Workflow: Safe Handling of this compound

The following diagram illustrates the critical steps and decision points in the safe handling and disposal of this compound.

LophanthoidinE_Workflow Safe Handling and Disposal Workflow for this compound cluster_prep Preparation and Handling cluster_post Post-Handling and Disposal cluster_emergency Emergency Procedures start Start: Receive this compound inspect Inspect Container for Damage start->inspect storage Store in Locked, Ventilated Area inspect->storage don_ppe Don Full PPE storage->don_ppe fume_hood Work in Chemical Fume Hood don_ppe->fume_hood handle Weigh and Prepare Solutions fume_hood->handle decontaminate Decontaminate Work Area handle->decontaminate spill Spill Occurs? handle->spill exposure Exposure Occurs? handle->exposure doff_ppe Doff PPE Correctly decontaminate->doff_ppe waste Segregate Hazardous Waste doff_ppe->waste disposal Dispose via Approved Waste Stream waste->disposal end End disposal->end spill->decontaminate No spill_protocol Follow Spill Protocol spill->spill_protocol Yes exposure->decontaminate No exposure_protocol Follow First Aid Protocol exposure->exposure_protocol Yes spill_protocol->decontaminate exposure_protocol->decontaminate

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.